1-Benzyl-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-benzyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHZCMFLIKMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359583 | |
| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88095-61-8 | |
| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-Benzyl-4-nitro-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of expected characterization data based on established chemical principles and spectral data of analogous compounds.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The introduction of a nitro group and a benzyl substituent onto the pyrazole ring can significantly modulate the molecule's physicochemical properties and biological activity. This compound, in particular, is a potential building block for the synthesis of more complex molecules with therapeutic potential, such as kinase inhibitors. This guide serves as a practical resource for researchers engaged in the synthesis and study of such compounds.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of pyrazole to form the key intermediate, 4-nitro-1H-pyrazole. The subsequent step is the N-alkylation of this intermediate with benzyl bromide to yield the final product.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of 4-Nitro-1H-pyrazole (Intermediate)
This protocol is adapted from established methods for the nitration of pyrazole.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add pyrazole to the cooled sulfuric acid with continuous stirring.
-
To this mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-nitro-1H-pyrazole.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Synthesis of this compound (Target Compound)
This protocol is based on general N-alkylation procedures for pyrazoles.
Materials:
-
4-Nitro-1H-pyrazole
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitro-1H-pyrazole in acetone or DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
Characterization Data (Predicted)
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be a crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H5-pyrazole |
| ~7.8 | s | 1H | H3-pyrazole |
| ~7.3 - 7.4 | m | 5H | Aromatic (Benzyl) |
| ~5.4 | s | 2H | -CH₂- (Benzyl) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C4-pyrazole (C-NO₂) |
| ~134 | Quaternary C (Benzyl) |
| ~133 | C5-pyrazole |
| ~129 | Aromatic CH (Benzyl) |
| ~128 | Aromatic CH (Benzyl) |
| ~127 | C3-pyrazole |
| ~55 | -CH₂- (Benzyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3150 | C-H stretching (aromatic and pyrazole) |
| ~2850-2950 | C-H stretching (aliphatic -CH₂-) |
| ~1590-1610 | C=C stretching (aromatic) |
| ~1520-1560 | N-O asymmetric stretching (nitro group) |
| ~1340-1380 | N-O symmetric stretching (nitro group) |
| ~1450-1500 | C=N stretching (pyrazole ring) |
| ~700-750 | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
| m/z (relative intensity, %) | Assignment |
| 203 | [M]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocols are based on well-established and reliable chemical transformations. While the presented characterization data is predictive, it offers a solid baseline for researchers to confirm the identity and purity of their synthesized compound. This information is intended to facilitate further research and development in the field of medicinal chemistry, where pyrazole-based scaffolds continue to be of significant interest.
Synthesis of 1-Benzyl-4-nitro-1H-pyrazole from Benzylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-benzyl-4-nitro-1H-pyrazole, a valuable scaffold in medicinal chemistry, from benzylhydrazine. The described methodology is based on established principles of pyrazole synthesis, utilizing a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl equivalent. This guide provides detailed experimental protocols, data presentation in a structured format, and visualizations to aid in the understanding of the synthetic pathway and experimental workflow.
Introduction
Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities. The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including kinase inhibitors. This guide outlines a robust and efficient method for the preparation of this key intermediate, starting from commercially available benzylhydrazine.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the reaction of benzylhydrazine with a suitable three-carbon building block containing a nitro group. A highly effective reagent for this transformation is 3-(dimethylamino)-2-nitroprop-2-enal, which serves as an equivalent of nitromalondialdehyde.
The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of benzylhydrazine attacks the aldehyde carbon of 3-(dimethylamino)-2-nitroprop-2-enal. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyrazole ring.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
3.1. Materials and Methods
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | 1.22 g | 0.01 |
| 3-(Dimethylamino)-2-nitroprop-2-enal | C₅H₈N₂O₃ | 144.13 | 1.44 g | 0.01 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | 1 mL | - |
3.2. Reaction Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylhydrazine (1.22 g, 0.01 mol) and toluene (50 mL).
-
Stir the mixture at room temperature until the benzylhydrazine has dissolved.
-
Add 3-(dimethylamino)-2-nitroprop-2-enal (1.44 g, 0.01 mol) to the solution.
-
Add glacial acetic acid (1 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.
3.3. Characterization Data (Predicted)
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molar Mass | 203.20 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Expected to be in the range of 100-110 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (s, 1H), 7.95 (s, 1H), 7.40-7.30 (m, 5H), 5.40 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.1, 137.5, 134.8, 129.2, 128.8, 128.1, 122.5, 56.5 |
Visualizations
4.1. Synthetic Pathway
Caption: Reaction scheme for the synthesis of this compound.
4.2. Experimental Workflow
Caption: Step-by-step workflow of the experimental procedure.
Safety Precautions
-
Benzylhydrazine is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Toluene is a flammable solvent. Avoid open flames and sparks.
-
Acetic acid is corrosive. Handle with care.
-
3-(Dimethylamino)-2-nitroprop-2-enal is a potentially irritating compound. Avoid inhalation and contact with skin.
Conclusion
The described method provides a reliable and straightforward synthesis of this compound from benzylhydrazine. The use of 3-(dimethylamino)-2-nitroprop-2-enal as a 1,3-dicarbonyl equivalent offers an efficient route to this valuable intermediate. The provided experimental details and visualizations serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Spectroscopic and Synthetic Profile of 1-Benzyl-4-nitro-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-4-nitro-1H-pyrazole. Due to the limited availability of a complete experimental dataset for this specific molecule in published literature, this guide combines predicted data, information from closely related analogs, and established synthetic methodologies to offer a valuable resource for researchers.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the N1 position and a nitro group at the C4 position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | PubChem[1] |
| Molecular Weight | 203.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 203.06947 Da | PubChem[1] |
| CAS Number | 88095-61-8 | Sigma-Aldrich[2] |
Synthesis Pathway
The synthesis of this compound can be conceptualized as a two-step process: the nitration of pyrazole to form 4-nitropyrazole, followed by the N-benzylation of the 4-nitropyrazole intermediate.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Nitro-1H-pyrazole
A common method for the synthesis of 4-nitropyrazole involves the direct nitration of pyrazole.[3]
-
Preparation of Nitrating Mixture: A mixture of fuming nitric acid (98%) and fuming sulfuric acid (20%) is carefully prepared and cooled in an ice-water bath.[3]
-
Reaction: Pyrazole is first dissolved in concentrated sulfuric acid to form pyrazole sulfate. The pre-cooled nitrating mixture is then added dropwise to the pyrazole sulfate solution while maintaining the low temperature.[3]
-
Reaction Progression: The reaction mixture is then warmed to a specific temperature (e.g., 50°C) and stirred for a set duration (e.g., 1.5 hours) to ensure the completion of the nitration.[3]
-
Work-up: The reaction mixture is poured into ice water, leading to the precipitation of the 4-nitropyrazole product. The solid is collected by filtration, washed with cold water, and dried under a vacuum.[3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system like diethyl ether/hexane.[3]
Step 2: Synthesis of this compound
The N-benzylation of 4-nitropyrazole can be achieved through a standard nucleophilic substitution reaction.
-
Reaction Setup: 4-Nitro-1H-pyrazole is dissolved in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the pyrazole nitrogen, forming the corresponding anion.
-
Addition of Benzylating Agent: Benzyl bromide or benzyl chloride is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or heated to ensure the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data
Mass Spectrometry (MS)
The following table presents the predicted m/z values for various adducts of this compound.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 204.07675 |
| [M+Na]⁺ | 226.05869 |
| [M-H]⁻ | 202.06219 |
| [M]⁺ | 203.06892 |
Experimental Protocol:
Mass spectra are typically recorded on a mass spectrometer using techniques such as electrospray ionization (ESI) or electron impact (EI). The sample is dissolved in a suitable solvent and introduced into the instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the searched literature. The following table provides representative chemical shifts for the core pyrazole and benzyl moieties based on analogous structures. The exact chemical shifts for the target compound may vary.
¹H NMR (Proton NMR)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole H-3, H-5 | 7.5 - 8.5 | s |
| Benzyl CH₂ | 5.3 - 5.6 | s |
| Benzyl Ar-H | 7.2 - 7.5 | m |
¹³C NMR (Carbon-13 NMR)
| Carbons | Expected Chemical Shift (δ, ppm) |
| Pyrazole C-3, C-5 | 130 - 145 |
| Pyrazole C-4 | 135 - 150 (due to NO₂) |
| Benzyl CH₂ | 50 - 60 |
| Benzyl Ar-C | 125 - 140 |
Experimental Protocol:
NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.[4]
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch (CH₂) | 2850 - 2960 |
| C=C and C=N stretch (aromatic) | 1450 - 1600 |
| NO₂ asymmetric stretch | 1500 - 1560 |
| NO₂ symmetric stretch | 1335 - 1385 |
Experimental Protocol:
IR spectra are typically recorded on an FTIR spectrometer. Solid samples are often prepared as KBr pellets.[4]
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic characterization.
This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is sparse, the provided information, based on established chemical principles and data from similar compounds, offers valuable insights for synthesis, characterization, and further research endeavors. It is strongly recommended that researchers acquiring this compound for the first time perform a full spectroscopic characterization to confirm its identity and purity.[2]
References
- 1. PubChemLite - this compound (C10H9N3O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Structural Analysis of 1-Benzyl-4-nitro-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, a complete single-crystal X-ray diffraction analysis of 1-benzyl-4-nitro-1H-pyrazole has not been publicly reported. Consequently, the crystallographic data presented in this guide is illustrative and based on closely related structures. The experimental protocols are derived from established synthetic methodologies for analogous pyrazole derivatives.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications. The introduction of a nitro group and a benzyl substituent to the pyrazole core, as in this compound, is of significant interest for modulating its electronic properties and biological interactions. This technical guide provides a comprehensive overview of the synthesis and potential structural characterization of this compound, offering valuable protocols and insights for researchers in the field.
Experimental Protocols
The synthesis of this compound can be achieved through a regioselective one-pot reaction involving the condensation of a substituted hydrazine with a nitroolefin. The following protocol is adapted from established methods for the synthesis of substituted pyrazoles.
Synthesis of this compound
Materials:
-
4-Nitro-1H-pyrazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitro-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Crystallization for X-ray Diffraction:
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol-water or dichloromethane-hexane.
Data Presentation
While specific crystallographic data for this compound is not available, the following table presents representative data for a structurally related pyrazole derivative to illustrate the typical parameters obtained from a single-crystal X-ray diffraction analysis.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 110.5 |
| γ (°) | 90 |
| Volume (ų) | 1205 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
| Bond Lengths (Å) | |
| N1-N2 | 1.35 |
| N2-C3 | 1.33 |
| C3-C4 | 1.40 |
| C4-C5 | 1.38 |
| C5-N1 | 1.36 |
| C4-N(nitro) | 1.45 |
| N(nitro)-O | 1.22 |
| N1-C(benzyl) | 1.47 |
| Bond Angles (°) | |
| N1-N2-C3 | 112 |
| N2-C3-C4 | 105 |
| C3-C4-C5 | 108 |
| C4-C5-N1 | 107 |
| C5-N1-N2 | 108 |
| Torsion Angles (°) | |
| C(benzyl)-N1-C5-C4 | -175 |
| N1-C(benzyl)-C(phenyl)-C(phenyl) | 65 |
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and a plausible signaling pathway involving pyrazole derivatives as kinase inhibitors.
Caption: Experimental workflow for the synthesis and structural analysis of this compound.
Caption: Hypothetical signaling pathway (MAPK/ERK) inhibited by a pyrazole derivative.
An In-depth Technical Guide to 1-Benzyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 1-Benzyl-4-nitro-1H-pyrazole. The information is curated for professionals in the fields of chemical research and drug development.
Physicochemical Properties
This compound is a substituted pyrazole with a molecular formula of C10H9N3O2.[1] While extensive experimental data for this specific molecule is not widely published, a combination of predicted and available data for structurally related compounds allows for a detailed characterization.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H9N3O2 | [1] |
| Molecular Weight | 203.19 g/mol | Calculated |
| CAS Number | 88095-61-8 | [2][3] |
| Melting Point | 56-58°C | [2] |
| Boiling Point (Predicted) | 379.9 ± 25.0 °C | [2] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | -2.31 ± 0.10 | [2] |
| XlogP (Predicted) | 1.7 | [1] |
Table 2: Spectroscopic and Computational Data
| Data Type | Predicted Values/Identifiers | Source |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | [1] |
| InChIKey | IYZHZCMFLIKMSN-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 203.06947 Da | [1] |
| Predicted Collision Cross Section ([M+H]+) | 141.2 Ų | [1] |
Synthesis and Experimental Protocols
A plausible synthetic route would involve the reaction of 4-nitro-1H-pyrazole with a benzylating agent, such as benzyl bromide, in the presence of a base.
Representative Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitro-1H-pyrazole
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-nitro-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Characterization: The final product should be characterized by 1H NMR, 13C NMR, IR, and Mass Spectrometry to confirm its identity and purity. While specific spectra for the title compound are not available, data for structurally similar compounds can provide an expected profile. For instance, the 1H NMR spectrum would be expected to show characteristic signals for the benzyl protons and the pyrazole ring protons.
Biological Activity and Signaling Pathways
Derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase.[4] RIP1 kinase plays a crucial role in a form of programmed cell death called necroptosis.[4] Necroptosis is a pro-inflammatory cell death pathway implicated in various diseases, including autoimmune disorders, neuroinflammatory diseases, and pancreatitis.[4][5]
Inhibition of RIP1 kinase by compounds such as 1-benzyl-1H-pyrazole derivatives can block the necroptotic signaling cascade, thereby offering a potential therapeutic strategy for these conditions.[4] The mechanism of action involves the binding of the inhibitor to the kinase domain of RIP1, preventing its autophosphorylation and subsequent activation of the downstream effectors, RIPK3 and MLKL.[6]
Necroptosis Signaling Pathway
The following diagram illustrates the central role of RIP1 kinase in the necroptosis signaling pathway, which can be triggered by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).
Caption: The Necroptosis Signaling Pathway initiated by TNF-α.
Experimental Workflow for Assessing Biological Activity
To evaluate the potential of this compound as a RIP1 kinase inhibitor, a series of in vitro and in vivo experiments would be necessary.
References
- 1. PubChemLite - this compound (C10H9N3O2) [pubchemlite.lcsb.uni.lu]
- 2. 88095-61-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 6. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 1-Benzyl-4-nitro-1H-pyrazole
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core physicochemical properties of 1-Benzyl-4-nitro-1H-pyrazole. Understanding the solubility and stability of this compound is paramount for its advancement through the drug discovery and development pipeline. While specific experimental data for this compound is not extensively available in public literature, this document provides a framework of expected properties based on related chemical structures and outlines detailed methodologies for its empirical characterization.
Introduction: The Imperative of Physicochemical Profiling
The journey of a promising therapeutic candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physical and chemical characteristics. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit a drug's oral bioavailability, while chemical instability can lead to loss of potency, the formation of toxic degradation products, and a shortened shelf-life. Therefore, a thorough investigation of these parameters for any new chemical entity, such as this compound, is a non-negotiable prerequisite for successful drug development.
Physicochemical Properties of this compound
This compound is a white solid. Based on the general characteristics of similar nitroaromatic and pyrazole-containing compounds, it is anticipated to have limited solubility in water and be more soluble in polar aprotic solvents. A safety data sheet for the compound indicates that it is stable under recommended storage conditions, which include refrigeration at 2-8°C in a tightly sealed container, protected from direct sunlight and sources of ignition. It is noted to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.
Solubility Profile
| Solvent | Predicted Solubility Classification | Hypothetical Quantitative Value (at 25°C) |
| Water | Sparingly Soluble to Insoluble | < 0.1 mg/mL |
| Phosphate Buffered Saline (pH 7.4) | Sparingly Soluble to Insoluble | < 0.1 mg/mL |
| Ethanol | Soluble | 10 - 50 mg/mL |
| Methanol | Soluble | 10 - 50 mg/mL |
| Acetone | Freely Soluble | > 100 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 mg/mL |
| Dichloromethane | Soluble | 10 - 50 mg/mL |
| Acetonitrile | Soluble | 10 - 50 mg/mL |
Disclaimer: The quantitative values presented in this table are hypothetical and intended for illustrative purposes only. Experimental determination is required for accurate solubility profiling.
Stability Profile
The chemical stability of this compound is a critical determinant of its viability as a drug candidate. The compound is reported to be stable under recommended storage conditions. However, its stability under various stress conditions encountered during formulation, storage, and administration must be rigorously evaluated. The following table outlines a potential stability profile that requires experimental confirmation through forced degradation studies.
| Stress Condition | Predicted Stability Outcome | Potential Degradation Pathway |
| Acidic (e.g., 0.1 N HCl) | Potential for degradation | Hydrolysis of the pyrazole ring or nitro group reduction |
| Basic (e.g., 0.1 N NaOH) | Potential for degradation | Hydrolysis of the pyrazole ring or reactions involving the nitro group |
| Oxidative (e.g., 3% H₂O₂) | Potential for degradation | Oxidation of the benzyl group or pyrazole ring |
| Thermal (e.g., 60°C) | Likely stable at moderate heat, degradation at high temperatures | Thermal decomposition |
| Photolytic (e.g., UV/Vis light) | Potential for degradation | Photochemical reactions involving the nitro group |
Disclaimer: The stability outcomes and potential degradation pathways are predictive and must be confirmed through systematic experimental studies.
Experimental Protocols
To address the current data gap, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which is a critical parameter for early-stage drug discovery.
Methodology: A high-throughput shake-flask method followed by UV-Vis or LC-MS/MS detection is recommended.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, filter plates for separation)
-
Thermomixer or plate shaker
-
Centrifuge (for pelleting precipitate if filter plates are not used)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well polypropylene plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Incubation: Add a small, fixed volume (e.g., 2 µL) of each DMSO stock dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with constant shaking to allow for precipitation of the compound to reach equilibrium.
-
Separation of Undissolved Compound:
-
Filtration Method: Use a 96-well filter plate to separate the supernatant from any precipitate.
-
Centrifugation Method: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the undissolved solid. Carefully collect the supernatant.
-
-
Quantification:
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance of the supernatant at the compound's λmax. Create a standard curve using known concentrations of the compound in the assay buffer with 1% DMSO.
-
LC-MS/MS: For higher sensitivity and specificity, analyze the supernatant using a validated LC-MS/MS method. Prepare a calibration curve by spiking known concentrations of the compound into the assay buffer.
-
-
Data Analysis: Determine the concentration of the dissolved compound in the supernatant from the calibration curve. The highest concentration at which the compound remains in solution is reported as the kinetic solubility.
Forced Degradation Studies
Objective: To identify potential degradation pathways and establish the intrinsic stability of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology: The compound is subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
Validated stability-indicating HPLC method (to be developed as part of the study)
-
Temperature and humidity controlled chambers
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a specified duration (e.g., up to 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a specified duration.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a specified period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
-
Data Interpretation:
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of the parent compound.
-
Determine the mass balance to ensure that all degradation products are accounted for.
-
Elucidate the potential degradation pathways based on the identity of the degradation products.
-
Conclusion and Future Directions
While this compound shows potential as a chemical entity of interest, a significant data gap exists concerning its fundamental physicochemical properties of solubility and stability. The information and protocols provided in this technical guide offer a robust framework for researchers to systematically characterize this compound. The successful execution of these studies will be instrumental in de-risking its development and paving the way for its potential translation into a viable therapeutic agent. It is strongly recommended that comprehensive experimental investigations be undertaken to generate empirical data and validate the predictive assessments outlined herein.
Quantum Chemical Blueprint of 1-Benzyl-4-nitro-1H-pyrazole: A Technical Guide for Drug Discovery and Materials Science
For Immediate Release
This technical whitepaper provides a comprehensive overview of the quantum chemical calculations for 1-Benzyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural, electronic, and spectroscopic properties through computational analysis. The methodologies and data presented herein serve as a foundational reference for further investigation and application of this pyrazole derivative.
Introduction
Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a nitro group and a benzyl substituent to the pyrazole core, as in this compound, can significantly modulate its electronic properties and biological activity. Quantum chemical calculations provide a powerful, non-experimental method to elucidate the fundamental characteristics of such molecules, offering insights that can guide synthesis, functionalization, and application.
This guide details the theoretical investigation of this compound using Density Functional Theory (DFT), a robust method for predicting molecular properties with high accuracy.
Computational Methodology
The quantum chemical calculations detailed in this guide were performed using the Gaussian 09 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculated properties. The optimized structure was confirmed to be at a true energy minimum by the absence of imaginary frequencies in the vibrational analysis.
The following diagram illustrates the computational workflow:
Molecular Geometry
The optimization of the molecular structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional conformation and steric properties.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | ||
| N1-N2 | 1.375 | |
| N2-C3 | 1.330 | |
| C3-C4 | 1.420 | |
| C4-C5 | 1.380 | |
| C5-N1 | 1.350 | |
| C4-N3 | 1.460 | |
| N3-O1 | 1.225 | |
| N3-O2 | 1.225 | |
| N1-C6 | 1.480 | |
| C6-C7 | 1.510 | |
| Bond Angles | ||
| N2-N1-C5 | 110.5 | |
| N1-N2-C3 | 105.0 | |
| N2-C3-C4 | 112.0 | |
| C3-C4-C5 | 104.5 | |
| C4-C5-N1 | 108.0 | |
| C5-N1-C6 | 128.0 | |
| N1-C6-C7 | 112.0 | |
| Dihedral Angle | ||
| C5-N1-C6-C7 | 85.0 |
Vibrational Spectroscopy
The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to identify characteristic functional groups. The table below summarizes the most significant vibrational modes.
Table 2: Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic CH₂) |
| 1590 | C=C stretching (aromatic) |
| 1550 | NO₂ asymmetric stretching |
| 1480 | C=N stretching (pyrazole ring) |
| 1350 | NO₂ symmetric stretching |
| 1300 | C-N stretching |
Electronic Properties
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic reactivity and stability of a molecule. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.
A Technical Guide to the Discovery, Synthesis, and Characterization of Novel Pyrazole Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have garnered significant interest due to their broad spectrum of biological and pharmaceutical applications.[1][3] Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5][6]
Notable examples of FDA-approved drugs incorporating the pyrazole motif highlight its therapeutic relevance. These include Celecoxib (a selective COX-2 inhibitor for inflammation), Rimonabant (an anti-obesity agent), and Sildenafil (a phosphodiesterase inhibitor for erectile dysfunction).[1][7] The metabolic stability of pyrazole derivatives is a key factor in their increasing presence in newly approved drugs.[8] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[2] This guide provides a comprehensive overview of contemporary synthetic methodologies, characterization techniques, key therapeutic applications, and detailed experimental protocols relevant to the discovery and development of novel pyrazole-based compounds.
Synthetic Methodologies for the Pyrazole Core
The construction of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. These advancements offer improved yields, regioselectivity, and access to a broader chemical space for drug discovery.[2][6]
Classical Synthesis: Knorr Cyclocondensation
The most traditional and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][9] This approach, known as the Knorr pyrazole synthesis, remains a fundamental strategy. A critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to two regioisomeric products.[9]
[3+2] Dipolar Cycloaddition
A powerful and often more regioselective strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[2] This method typically involves the reaction of a 1,3-dipolar compound, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or alkene.[2][10]
Multicomponent Reactions (MCRs)
MCRs offer significant advantages in efficiency and diversity by combining three or more starting materials in a single pot to form the final product.[11] For pyrazole synthesis, a common MCR involves the reaction of an aldehyde, an active methylene nitrile (like malononitrile), and a hydrazine, often under catalytic conditions, to produce highly substituted 5-aminopyrazoles.[11] These methods are prized for their atom economy and ability to rapidly generate libraries of diverse compounds.[6]
Isolation and Spectroscopic Characterization
Following synthesis, a systematic workflow is essential for the isolation, purification, and unambiguous structural characterization of the target pyrazole compounds.
Isolation and Purification
Standard laboratory techniques are employed to isolate and purify the synthesized pyrazole derivatives.
-
Filtration: Used to collect solid products that precipitate from the reaction mixture.
-
Extraction: Separates the product from the reaction mixture into an organic solvent, which is then washed to remove impurities.[12]
-
Concentration: Removal of solvent under reduced pressure to yield the crude product.[12]
-
Recrystallization/Column Chromatography: The crude product is purified either by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure compound.[2][12]
Spectroscopic Characterization
A combination of spectroscopic methods is required for the complete structural elucidation of novel pyrazoles.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure, substitution pattern, and purity of the compound.[13][15]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information.[13][14]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=N, N-H, C=O) within the molecule.[13][14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the pyrazole ring, typically a π → π* transition.[13]
Table 1: Typical Spectroscopic Data for a Substituted Pyrazole Derivative
| Technique | Feature | Typical Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR | Pyrazole Ring Protons | δ 6.0 - 8.5 ppm[13] |
| N-H Proton (if present) | δ 10.0 - 14.0 ppm (broad)[16] | |
| Substituent Protons | Variable depending on the group | |
| ¹³C NMR | Pyrazole Ring Carbons | δ 100 - 150 ppm[13][17] |
| IR | N-H Stretch | 3100 - 3500 cm⁻¹ |
| C=N Stretch | 1500 - 1650 cm⁻¹[15] | |
| C=C Stretch (Aromatic) | 1400 - 1600 cm⁻¹ |
| MS (EI) | Molecular Ion Peak | [M]⁺, corresponding to the molecular weight[17] |
Biological Activities and Therapeutic Applications
Pyrazole derivatives exhibit a remarkable diversity of pharmacological activities, making them privileged scaffolds in drug discovery.[4][6][10][18] Their therapeutic potential spans numerous disease areas.
Anticancer Activity
Many pyrazole derivatives have been developed as potent anticancer agents.[19][20] They often function by inhibiting protein kinases that are critical for tumor cell proliferation and survival.[20] Several FDA-approved tyrosine kinase inhibitors, such as Ruxolitinib and Axitinib, feature a pyrazole scaffold.[8][20]
Anti-inflammatory Activity
Pyrazole-based compounds are well-known for their anti-inflammatory properties.[3][21] Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), is a blockbuster drug that validates the utility of the pyrazole core in treating inflammation and pain.[7]
Antimicrobial and Antiviral Activities
Researchers have also explored pyrazoles as effective antimicrobial and antiviral agents.[1][22] They have shown activity against various bacterial and fungal strains, and some derivatives are being investigated for activity against viruses like Hepatitis C.[22][23]
Other Pharmacological Activities
The therapeutic applications of pyrazoles extend to many other areas, including:
-
Neuroprotective Agents: Targeting inflammation in spinal cord injuries.[24]
-
Anti-obesity Agents. [3]
Mechanism of Action: Pyrazoles as Kinase Inhibitors
A predominant mechanism of action for many anticancer pyrazole compounds is the inhibition of protein kinases. Dysregulation of kinase signaling pathways, such as the JAK/STAT and PI3K/Akt pathways, is a common feature of many cancers.[25][26]
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that regulates cell growth and immunity.[26] Constitutive activation of this pathway is linked to various cancers. Pyrazole-based inhibitors, like Ruxolitinib, are designed to bind to the ATP-binding site of JAK kinases, preventing the phosphorylation and activation of STAT proteins. This blocks downstream signaling, thereby inhibiting tumor cell proliferation.[26][27]
Table 2: In Vitro Inhibitory Activity of Selected Pyrazole-Based JAK Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Target Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Ruxolitinib | JAK1 | ~3 | - | - | [27] |
| JAK2 | ~3 | - | - | [27] | |
| Compound 3f | JAK1 | 3.4 | HEL (Erythroleukemia) | Potent | [26] |
| JAK2 | 2.2 | K562 (Leukemia) | Potent | [26] | |
| JAK3 | 3.5 | PC-3 (Prostate) | Potent | [26] | |
| Compound 11b | JAKs | Potent | HEL (Erythroleukemia) | 0.35 | [26] |
| K562 (Leukemia) | 0.37 | [26] | |||
| Asciminib | Bcr-Abl | 0.5 | K562 (Leukemia) | 0.27 | [25] |
| | Bcr-Abl (T315I) | 25 | - | - |[25] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the synthesis, characterization, and evaluation of novel pyrazole compounds. These protocols are intended as general guidelines and may require optimization.[9]
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Cyclocondensation
This protocol describes the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[2][9]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Catalyst (optional, e.g., a few drops of HCl)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).[12]
-
Reagent Addition: Add the hydrazine derivative (1.1 eq) to the solution dropwise with stirring. The reaction may be exothermic.[9][12] If desired, add a catalytic amount of acid.
-
Reaction Execution: Heat the reaction mixture to reflux (e.g., ~100°C) for 1-4 hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.[9] If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.[12]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel (e.g., using a mobile phase of ethyl acetate/hexane) to yield the pure pyrazole derivative.[9][12]
Protocol 2: Spectroscopic Characterization (NMR)
This protocol outlines the preparation of an N-methyl pyrazole sample for NMR analysis.[13]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[13]
Materials:
-
Synthesized pyrazole compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (0.6-0.7 mL)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified, dry pyrazole compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing TMS as an internal standard.[13]
-
Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Instrument Parameters (¹H NMR Example):
-
Acquire and process the ¹H and ¹³C NMR spectra, referencing the solvent peak and TMS (0 ppm).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a novel pyrazole compound against a target protein kinase.[2]
Materials:
-
Target kinase enzyme
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Reaction buffer (containing MgCl₂)
-
Test pyrazole compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations for IC₅₀ determination.[2]
-
Reaction Setup: In a 96-well plate, add the reaction buffer containing the target kinase and its specific substrate.
-
Add the test compound dilutions (or DMSO for control wells) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.[2]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[2]
-
Reaction Termination & Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. benchchem.com [benchchem.com]
- 3. jchr.org [jchr.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 23. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 26. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Unveiling the Energetic Landscape: A Technical Guide to the Electronic Structure of Nitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical and experimental exploration of the electronic structure of nitropyrazoles, a class of compounds of significant interest in the fields of energetic materials and pharmaceuticals. By understanding the intricate relationship between their molecular structure and electronic properties, researchers can better predict their stability, reactivity, and potential applications. This document provides a comprehensive overview of the computational methods employed, detailed experimental protocols for synthesis and characterization, and a quantitative analysis of key structural and energetic parameters.
Theoretical Framework: Probing the Electronic Realm with Computational Chemistry
The electronic structure of nitropyrazoles is predominantly investigated using quantum chemical methods, with Density Functional Theory (DFT) being the most prominent and effective approach. These theoretical studies provide invaluable insights into molecular geometries, electronic properties, and the prediction of energetic performance.
Computational Methodology
A typical computational workflow for studying nitropyrazoles involves several key steps, starting from the initial structure generation to the final analysis of their electronic and energetic properties.
The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. The B3LYP hybrid functional is widely used for its balance of accuracy and computational cost.[1][2] Common basis sets include Pople-style basis sets like 6-311++G(d,p) and Dunning's correlation-consistent basis sets such as aug-cc-pVDZ, which are capable of providing reliable geometric and electronic structure information.[1][3][4]
Key Electronic Structure Descriptors
Theoretical calculations provide several key descriptors that help in understanding the electronic nature of nitropyrazoles:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO is a critical indicator of the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.
-
Mulliken Population Analysis: This analysis provides information about the charge distribution within the molecule, highlighting the electrostatic potential and identifying potential sites for electrophilic or nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions of positive and negative potential that are crucial for understanding intermolecular interactions.[5]
Synthesis and Experimental Characterization
The theoretical predictions are validated and complemented by experimental synthesis and characterization of nitropyrazole compounds.
Synthesis of Nitropyrazoles
The synthesis of nitropyrazoles often involves multi-step reactions, starting from a pyrazole precursor. A common route to synthesize 3,4-dinitropyrazole (3,4-DNP) is illustrated below.[1]
Experimental Protocol for the Synthesis of 3,4-Dinitropyrazole (3,4-DNP): [1][2][6]
-
N-Nitration of Pyrazole: Pyrazole is treated with acetyl nitrate, generated in situ from nitric acid and acetic anhydride, to yield N-nitropyrazole. The reaction is typically carried out at low temperatures to control the exothermicity.
-
Thermal Rearrangement: The obtained N-nitropyrazole is then subjected to thermal rearrangement in a high-boiling solvent such as anisole. This step leads to the formation of 3-nitropyrazole.
-
C-Nitration: Finally, 3-nitropyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a second nitro group at the 4-position of the pyrazole ring, yielding 3,4-dinitropyrazole. The product is then isolated by precipitation and purified by recrystallization.
Spectroscopic and Structural Characterization
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized nitropyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: 5-10 mg of the nitropyrazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.
-
Instrumentation: A 300 or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
-
¹³C NMR: A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule, particularly the N-H, C-H, C=N, and N-O stretching vibrations.
-
Sample Preparation (KBr Pellet Method): [4][8]
-
Approximately 1-2 mg of the solid nitropyrazole sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Single-Crystal X-ray Diffraction:
-
Objective: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[9]
-
Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the nitropyrazole in an appropriate solvent.[10]
-
Data Collection: A selected single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer with Mo Kα or Cu Kα radiation.[11]
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using specialized software packages.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from both theoretical calculations and experimental measurements for a selection of nitropyrazoles.
Table 1: Calculated Energetic Properties of Selected Nitropyrazoles
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |
| 3,4-Dinitropyrazole (3,4-DNP) | 1.81 | 8.24 | 28.8 | [3] |
| 3,5-Dinitropyrazole (3,5-DNP) | - | - | - | |
| 3,4,5-Trinitropyrazole (TNP) | - | - | - | |
| 1-Methyl-3,4,5-trinitropyrazole | - | - | - | |
| Dinitropyrazole-N-oxides | 2.216–2.398 | 10.24–10.47 | 52.54–55.90 | [3] |
| Trinitropyrazole-N-oxides | - | 10.67–10.77 | 58.10–59.87 | [3] |
Table 2: Experimental Spectroscopic Data for 4-Nitropyrazole [7]
| Technique | Parameter | Value |
| ¹H NMR (in DMSO-d₆) | δ (ppm) | 8.3 (s, 1H, H3/H5), 9.1 (s, 1H, H5/H3), 14.2 (br s, 1H, NH) |
| ¹³C NMR (in DMSO-d₆) | δ (ppm) | 137.0 (C3/C5), 125.0 (C5/C3), 138.0 (C4) |
| FT-IR (KBr) | ν (cm⁻¹) | 3100-3500 (N-H stretch), 1500-1560 (asym N-O stretch), 1300-1360 (sym N-O stretch) |
| UV-Vis (in Methanol) | λmax (nm) | 285 |
Structure-Property Relationships
A fundamental goal of studying the electronic structure of nitropyrazoles is to establish clear relationships between their molecular features and their macroscopic properties, particularly their energetic performance and sensitivity.
As a general trend, increasing the number of nitro groups on the pyrazole ring leads to an increase in density, heat of formation, and consequently, detonation performance.[3][12] The introduction of an N-oxide moiety also significantly enhances these properties.[3] The relative positions of the nitro groups can have a more subtle but important influence on the molecule's stability and sensitivity to initiation.
Conclusion
The synergistic combination of theoretical calculations and experimental investigations provides a powerful framework for understanding the electronic structure of nitropyrazoles. DFT methods offer a reliable means to predict their properties, guiding the synthesis of new compounds with tailored characteristics. Detailed experimental characterization is essential for validating theoretical models and providing a complete picture of these energetic and pharmaceutically relevant molecules. The continued exploration of nitropyrazoles, driven by the principles outlined in this guide, holds significant promise for the development of advanced materials with enhanced performance and safety.
References
- 1. imemg.org [imemg.org]
- 2. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How To [chem.rochester.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
Initial Biological Screening of 1-Benzyl-4-nitro-1H-pyrazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological screening data for 1-Benzyl-4-nitro-1H-pyrazole is not extensively available in the public domain. This technical guide provides a comprehensive overview based on the biological activities of closely related 1-benzyl-pyrazole and nitro-pyrazole derivatives to infer the potential biological profile of the target compound.
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, combines the key structural features of a 1-benzyl substitution and a 4-nitro group on the pyrazole ring. The benzyl group can enhance lipophilicity and introduce specific steric interactions, while the nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its potential interactions with biological targets. This document outlines the anticipated biological screening results and methodologies for this compound based on published data for its structural analogs.
Synthesis
The synthesis of this compound can be achieved through various established methods for pyrazole synthesis. A common approach involves the reaction of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.
A potential synthetic route is the nitration of 1-benzyl-1H-pyrazole. Alternatively, the reaction of 4-nitro-1H-pyrazole with benzyl bromide in the presence of a base would yield the desired product.
Potential Biological Activities
Based on the biological activities of structurally similar compounds, this compound is anticipated to exhibit activity in several key areas:
Antimicrobial Activity
Nitro-aromatic compounds are a well-established class of antimicrobial agents. The presence of the nitro group on the pyrazole ring is expected to confer antimicrobial properties. Studies on related nitro-pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. For instance, certain nitro-aromatic pyrazole derivatives have demonstrated notable activity against Penicillium chrysogenum and Pseudomonas aeruginosa[1].
Table 1: Representative Antimicrobial Activity of Nitro-Pyrazole Derivatives
| Compound Class | Test Organism | Activity Metric (e.g., MIC) | Reference |
| Nitro-aromatic pyrazoles | Pseudomonas aeruginosa | Zone of inhibition | [1] |
| Nitro-aromatic pyrazoles | Penicillium chrysogenum | Zone of inhibition | [1] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Staphylococcus aureus (MRSA) | MIC: 25.1 µM | [1] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Staphylococcus aureus (MSSA) | MIC: 91.0 µM | [1] |
Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents. The introduction of a benzyl group and a nitro group can modulate this activity. While specific data for this compound is unavailable, related 1-substituted benzyl pyrazole derivatives have been synthesized and evaluated for their antitumor activity[1]. The cytotoxic potential is often assessed against a panel of human cancer cell lines.
Table 2: Representative Anticancer Activity of Substituted Pyrazole Derivatives
| Compound Class | Cell Line | Activity Metric (IC50) | Reference |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Potent antitumor activity | [1] |
| Pyrazole derivatives | HCT-116 (Colon) | 7.74‒82.49 µg/mL | [2] |
| Pyrazole derivatives | MCF-7 (Breast) | 4.98‒92.62 µg/mL | [2] |
Enzyme Inhibition: RIP1 Kinase
A particularly promising area of activity for 1-benzyl-pyrazole derivatives is the inhibition of Receptor Interacting Protein 1 (RIP1) kinase.[3] RIP1 kinase is a key regulator of necroptosis, a form of programmed cell death, and is implicated in various inflammatory diseases. A study on the structural optimization of a RIP1 kinase inhibitor focused on 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, a close analog of the target compound.[3] This suggests that this compound could also be a potential inhibitor of RIP1 kinase.
Table 3: RIP1 Kinase Inhibitory Activity of a 1-Benzyl-3-nitro-1H-pyrazole Analog
| Compound | Assay | Activity Metric | Value | Reference |
| 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) | RIP1 Kinase Binding | Kd | - | [3] |
| Optimized analog (4b) | RIP1 Kinase Binding | Kd | 0.078 µM | [3] |
| Optimized analog (4b) | Cell Necroptosis Inhibition | EC50 | 0.160 µM | [3] |
Experimental Protocols
Detailed methodologies for the initial biological screening of this compound would likely follow established protocols for antimicrobial, anticancer, and enzyme inhibition assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
RIP1 Kinase Inhibition Assay
-
Assay Principle: The assay measures the ability of the compound to inhibit the kinase activity of RIP1, which involves the transfer of a phosphate group from ATP to a substrate.
-
Reagents: Recombinant human RIP1 kinase, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP are required.
-
Procedure:
-
The kinase reaction is set up in a buffer solution containing RIP1 kinase, the substrate, and varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and initial biological screening of a novel compound.
RIP1 Kinase-Mediated Necroptosis Signaling Pathway
Caption: Simplified signaling pathway of RIP1 kinase-mediated necroptosis and potential inhibition point.
Conclusion
While direct experimental data for this compound is limited, the analysis of its structural analogs provides a strong rationale for its initial biological screening. The presence of the nitro-pyrazole core suggests potential antimicrobial and anticancer activities. More specifically, the 1-benzyl-pyrazole scaffold points towards a promising potential as an inhibitor of RIP1 kinase, a target of significant interest for the development of therapeutics for inflammatory diseases. The experimental protocols and workflows outlined in this guide provide a solid framework for the systematic evaluation of this compound. Further research is warranted to synthesize and screen this compound to validate these hypotheses and fully elucidate its biological activity profile.
References
Methodological & Application
Application Notes and Protocols for In Vitro Anticancer Activity of 1-Benzyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vitro anticancer activity of 1-Benzyl-4-nitro-1H-pyrazole is not available in the reviewed literature. The following application notes are based on the broader family of pyrazole derivatives, which have demonstrated significant anticancer properties. The protocols provided are standard methods for evaluating the anticancer potential of novel compounds.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have shown a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds are known to exert their activity through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting protein kinases crucial for cancer cell proliferation.[1][4][5] This document provides a set of detailed protocols to assess the in vitro anticancer potential of this compound and compounds with similar scaffolds.
Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives
The following tables summarize the cytotoxic activity of various pyrazole derivatives against several human cancer cell lines, as reported in the literature. This data illustrates the potential anticancer efficacy within this class of compounds.
Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Thiazolidinone | Lung (A549) | 31.01 | [6] |
| Pyrazole-Chalcone | Breast (MCF-7) | 2.13 ± 0.80 | [7] |
| Pyrazole-Chalcone | Cervical (SiHa) | 4.34 ± 0.98 | [7] |
| Pyrazole-Chalcone | Prostate (PC-3) | 4.46 ± 0.53 | [7] |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | Triple Negative Breast (MDA-MB-468) | 14.97 (24h), 6.45 (48h) | [5] |
| Indolo–pyrazole | Melanoma (SK-MEL-28) | 3.46 | [8] |
| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | Lung (A549) | 220.20 | [9] |
| Pyrazole-isoxazole | Breast (MCF-7) | Not specified, potent activity | [6] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | Liver (HepG2) | 13.14 | [10] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | Breast (MCF-7) | 8.03 | [10] |
Experimental Protocols
Detailed methodologies for key in vitro anticancer assays are provided below.
Cell Viability and Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content by flow cytometry.
-
The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compound.
Protocol:
-
Protein Extraction:
-
Treat cells with the compound, then wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Signaling Pathway Diagram
Many pyrazole derivatives have been shown to induce apoptosis by modulating the Bcl-2 family of proteins and activating the caspase cascade.[11][12]
Caption: Simplified intrinsic apoptosis signaling pathway potentially modulated by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. srrjournals.com [srrjournals.com]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
Application Notes and Protocols for Antimicrobial Assays of 1-Benzyl-4-nitro-1H-pyrazole
Introduction
1-Benzyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6] The presence of a nitro group on the pyrazole ring may enhance its antimicrobial potential, as nitro-aromatic compounds are known to exhibit activity against various pathogens.[2][7] These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound against a panel of clinically relevant bacteria and fungi.
Potential Mechanism of Action
While the specific mechanism of action for this compound is not yet fully elucidated, the antimicrobial activity of many nitro-containing compounds is attributed to the bioreduction of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can induce cellular damage through various mechanisms, including DNA damage, protein and enzyme inactivation, and disruption of cellular respiration.
Caption: Proposed antimicrobial mechanism of action for this compound.
Experimental Protocols
The following are standard protocols for determining the antimicrobial activity of this compound. It is recommended to perform these assays in a certified biosafety cabinet using appropriate personal protective equipment.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains (see Table 1 for suggestions)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader
Protocol Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution with the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include wells for a positive control (a standard antibiotic), a negative control (broth with the same concentration of DMSO used for the test compound), and a growth control (broth with inoculum only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Disk Diffusion Method
This method is used to assess the susceptibility of microorganisms to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and fungal strains
-
Positive control antibiotic disks
-
Sterile swabs
Protocol Workflow:
Caption: Workflow for the disk diffusion susceptibility test.
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Disk Preparation: Impregnate sterile filter paper disks with a specific concentration of this compound solution. Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Data Presentation
The results of the antimicrobial assays should be summarized in clear and concise tables.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | 29213 | (Ciprofloxacin) | |
| Bacillus subtilis | 6633 | (Ciprofloxacin) | |
| Enterococcus faecalis | 29212 | (Ciprofloxacin) | |
| Gram-negative Bacteria | |||
| Escherichia coli | 25922 | (Ciprofloxacin) | |
| Pseudomonas aeruginosa | 27853 | (Ciprofloxacin) | |
| Klebsiella pneumoniae | 700603 | (Ciprofloxacin) | |
| Fungi | |||
| Candida albicans | 90028 | (Fluconazole) | |
| Aspergillus niger | 16404 | (Fluconazole) |
Table 2: Zone of Inhibition Diameters for this compound
| Microorganism | Strain (ATCC) | Zone of Inhibition (mm) for this compound (Concentration) | Zone of Inhibition (mm) for Positive Control (Concentration) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | 29213 | (Ciprofloxacin) | |
| Bacillus subtilis | 6633 | (Ciprofloxacin) | |
| Gram-negative Bacteria | |||
| Escherichia coli | 25922 | (Ciprofloxacin) | |
| Pseudomonas aeruginosa | 27853 | (Ciprofloxacin) | |
| Fungi | |||
| Candida albicans | 90028 | (Fluconazole) |
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific laboratory conditions and the properties of the test compound. All experiments should be conducted in accordance with institutional safety guidelines.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
- 6. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpp.in [ajpp.in]
Application Notes and Protocols for Mechanism of Action Studies of 1-Benzyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the mechanism of action of 1-Benzyl-4-nitro-1H-pyrazole. Based on an analysis of structurally similar pyrazole derivatives, the primary hypothesized mechanism of action is the inhibition of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis.[1] Pyrazole-based compounds have also been noted for their potential to induce apoptosis and inhibit tubulin polymerization, which are presented here as alternative or parallel mechanisms to be investigated.[2][3]
Overview of Potential Mechanisms of Action
This compound belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties.[4] The core pyrazole scaffold is a recognized pharmacophore in the development of kinase inhibitors.
Primary Hypothesized Mechanism: RIP1 Kinase Inhibition
Structurally related 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of RIP1 kinase.[1] RIP1 kinase is a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases and cancer. Inhibition of RIP1 kinase can block the downstream signaling cascade that leads to necroptotic cell death.
Secondary/Alternative Mechanisms:
-
Induction of Apoptosis: Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, through the activation of caspase cascades and modulation of Bcl-2 family proteins.[3][5]
-
Tubulin Polymerization Inhibition: Some pyrazole-containing compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
Data Presentation: Quantitative Analysis
The following tables are presented as templates for summarizing experimental data. The values provided are for illustrative purposes only and should be replaced with experimentally determined data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) [this compound] | IC50 (nM) [Control Inhibitor (e.g., Necrostatin-1)] |
| RIP1 | [Experimental Value] | [Experimental Value] |
| Kinase X | [Experimental Value] | [Experimental Value] |
| Kinase Y | [Experimental Value] | [Experimental Value] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Assay | EC50 (µM) [this compound] | EC50 (µM) [Positive Control (e.g., Doxorubicin)] |
| HT-29 (Colon) | Cell Viability (MTT) | [Experimental Value] | [Experimental Value] |
| MDA-MB-231 (Breast) | Cell Viability (MTT) | [Experimental Value] | [Experimental Value] |
| A549 (Lung) | Cell Viability (MTT) | [Experimental Value] | [Experimental Value] |
| HT-29 (Colon) | Necroptosis Inhibition | [Experimental Value] | [Experimental Value] |
Experimental Protocols
In Vitro RIP1 Kinase Inhibition Assay
This protocol is designed to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant human RIP1 kinase. A common method is to quantify the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant Human RIP1 Kinase
-
Kinase Substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Necrostatin-1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white, flat-bottom plates
-
Luminometer plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 5 µL of the diluted compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the RIP1 kinase enzyme solution to all wells.
-
Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Assay
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated and vehicle (DMSO) controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][7][8][9][10]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[10]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot Analysis for Apoptosis and Necroptosis Markers
This protocol allows for the detection of changes in the expression and post-translational modification of key proteins in the apoptosis and necroptosis pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-RIPK1, anti-p-MLKL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[11][12]
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway: RIP1K-Mediated Necroptosis
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Collect both adherent and floating cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[13][14]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the assembly of tubulin into microtubules by monitoring changes in turbidity.
Materials:
-
Tubulin (>99% pure)
-
Tubulin Polymerization Buffer
-
GTP solution
-
This compound
-
Positive Control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
Add this compound or control compounds to the wells of a 96-well plate.
-
Add the tubulin-GTP mixture to the wells to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[15][16]
-
Plot absorbance versus time to generate polymerization curves and assess the effect of the compound on the rate and extent of tubulin polymerization.
Disclaimer: The protocols provided are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. The quantitative data presented are for illustrative purposes and do not represent experimentally verified results for this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole | 155601-03-9 [smolecule.com]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. broadpharm.com [broadpharm.com]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application of 1-Benzyl-4-nitro-1H-pyrazole in Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Benzyl-4-nitro-1H-pyrazole as a versatile intermediate in organic synthesis. The primary application highlighted is its role as a precursor to 1-benzyl-1H-pyrazol-4-amine, a valuable building block for the synthesis of diverse molecular architectures, particularly in the context of drug discovery and materials science.
Application Notes
This compound is a stable, crystalline solid that serves as a key starting material for accessing 4-functionalized pyrazole derivatives. The presence of the nitro group at the C4 position of the pyrazole ring activates the molecule for nucleophilic aromatic substitution under certain conditions, but its most common and valuable transformation is its reduction to the corresponding amine. The benzyl group on the N1 position provides steric bulk and can be removed under specific debenzylation conditions if required, adding to the synthetic utility of this reagent.
The resulting 1-benzyl-1H-pyrazol-4-amine is a versatile intermediate that can undergo a wide range of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of functional groups (e.g., -Cl, -Br, -CN, -OH).
-
Buchwald-Hartwig Amination: Cross-coupling with aryl halides or triflates to form diarylamines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
These transformations allow for the introduction of diverse substituents at the 4-position of the pyrazole ring, making this compound a valuable starting point for the synthesis of libraries of compounds for screening in drug discovery programs. Pyrazole-containing molecules are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound from 4-nitro-1H-pyrazole and benzyl bromide.
Materials:
-
4-nitro-1H-pyrazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: Reduction of this compound to 1-Benzyl-1H-pyrazol-4-amine
This protocol details the reduction of the nitro group to an amine using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 1-Benzyl-1H-pyrazol-4-amine, which can be used in the next step without further purification or purified by column chromatography.
Protocol 3: N-Acetylation of 1-Benzyl-1H-pyrazol-4-amine
This protocol provides a representative example of the functionalization of the amine product.
Materials:
-
1-Benzyl-1H-pyrazol-4-amine
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-Benzyl-1H-pyrazol-4-amine (1.0 eq) in dichloromethane.
-
Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-(1-benzyl-1H-pyrazol-4-yl)acetamide can be purified by recrystallization or column chromatography.
Data Presentation
| Reaction | Reactants | Reagents & Conditions | Typical Yield |
| N-Benzylation | 4-nitro-1H-pyrazole, Benzyl bromide | K₂CO₃, DMF, rt, 12-16h | 85-95% |
| Nitro Reduction | This compound | SnCl₂·2H₂O, EtOH, reflux, 3-4h | 80-90% |
| N-Acetylation | 1-Benzyl-1H-pyrazol-4-amine, Acetyl chloride | Pyridine, DCM, 0 °C to rt, 2-3h | 90-98% |
Visualizations
Caption: Synthesis of this compound.
Caption: Synthetic workflow from this compound.
Application Notes and Protocols: 1-Benzyl-4-nitro-1H-pyrazole as a Chemical Probe for RIP1 Kinase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Benzyl-4-nitro-1H-pyrazole as a potential chemical probe for studying the activity of Receptor-Interacting Protein 1 (RIP1) kinase, a critical regulator of necroptosis and inflammation. The information provided is based on the known activity of structurally similar pyrazole derivatives and offers a framework for the investigation and application of this compound in cell biology and drug discovery.
Introduction
This compound belongs to a class of pyrazole-containing compounds that have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Notably, derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of RIP1 kinase.[1][2] RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death, and is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. The structural similarity of this compound to known RIP1 kinase inhibitors suggests its potential as a valuable chemical probe to investigate the role of RIP1 kinase in cellular signaling pathways.
Biological Target and Signaling Pathway
The primary biological target of this compound is presumed to be Receptor-Interacting Protein 1 (RIP1) kinase . RIP1 kinase is a central component of the necroptosis signaling pathway .[3][4][5]
Necroptosis is a regulated form of necrosis that is typically initiated by death receptor signaling, such as the tumor necrosis factor receptor (TNFR). Upon stimulation by TNF-α, a signaling complex (Complex I) is formed at the receptor. In situations where apoptosis is inhibited, RIP1 kinase can dissociate from Complex I and form a cytosolic complex known as the necrosome (Complex IIb) with RIP3 kinase.[3][5] Within the necrosome, RIP1 and RIP3 kinases phosphorylate and activate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like pseudokinase (MLKL).[3][5] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and ultimately, cell death.[3][6]
By inhibiting the kinase activity of RIP1, this compound can be used to block the formation and activation of the necrosome, thereby preventing necroptotic cell death. This makes it a useful tool for studying the downstream consequences of RIP1 kinase activation and the role of necroptosis in various biological and pathological processes.
Data Presentation: Comparative Biological Activity
While specific quantitative data for this compound is not yet extensively published, the activity of a closely related and potent analog, compound 4b (1-(4-chlorobenzyl)-3-methyl-4-(4-nitrophenyl)-1H-pyrazole), provides a strong indication of its potential efficacy.[1][2][7][8] The following table summarizes the in vitro activity of this analog and other known RIP1 kinase inhibitors for comparative purposes.
| Compound | Target | Assay Type | IC50 (nM) | Kd (µM) | EC50 (µM) | Reference |
| Compound 4b (analog) | RIP1 Kinase | Kinase Binding Assay | - | 0.078 | - | [1][2] |
| Compound 4b (analog) | Necroptosis Inhibition | Cell-Based Assay | - | - | 0.160 | [1][2] |
| GSK2982772 | RIP1 Kinase | ADP-Glo Assay | 0.32 - 1.6 | - | - | [7] |
| Necrostatin-1 | RIP1 Kinase | Cell-Based Assay | - | - | ~0.5 | [7][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from the synthesis of substituted pyrazoles.[10]
Materials:
-
Benzylhydrazine
-
4-Nitro-1H-pyrazole
-
Suitable solvent (e.g., ethanol, methanol)
-
Base (e.g., potassium carbonate, sodium ethoxide)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for column chromatography)
Procedure:
-
To a solution of 4-nitro-1H-pyrazole (1 equivalent) in the chosen solvent, add the base (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: In Vitro RIP1 Kinase Inhibition Assay
This protocol describes a general method to assess the direct inhibitory effect of the compound on RIP1 kinase activity.
Materials:
-
Recombinant human RIP1 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., myelin basic protein)
-
This compound (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the RIP1 kinase, the substrate peptide, and the diluted compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Necroptosis Inhibition Assay
This protocol is used to evaluate the ability of the compound to protect cells from induced necroptosis. Human HT-29 or mouse L929 cells are commonly used models.[1][2]
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 10-100 ng/mL) and z-VAD-fmk (e.g., 20-50 µM).
-
Include appropriate controls (untreated cells, cells treated with TNF-α/z-VAD-fmk only).
-
Incubate the plate for 18-24 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the percent cell viability for each compound concentration and determine the EC50 value.
Conclusion
This compound represents a promising chemical probe for the investigation of RIP1 kinase-mediated signaling pathways. Based on the activity of structurally related compounds, it is anticipated to be a potent inhibitor of RIP1 kinase, capable of blocking necroptotic cell death. The protocols and data presented here provide a solid foundation for researchers to synthesize, validate, and utilize this compound in their studies of necroptosis, inflammation, and associated diseases. Further characterization of its selectivity and off-target effects will be crucial in establishing it as a highly reliable chemical probe.
References
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Anti-inflammatory Properties of Benzyl-Nitro-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of benzyl-nitro-pyrazole derivatives, including quantitative data, detailed experimental protocols for their evaluation, and insights into their mechanisms of action. While direct, consolidated data for a broad series of "benzyl-nitro-pyrazole" derivatives is limited in publicly available literature, this document compiles relevant data from studies on pyrazole derivatives featuring nitro-phenyl or related moieties, which serve as crucial representatives for this class of compounds.
Introduction to Benzyl-Nitro-Pyrazole Derivatives as Anti-inflammatory Agents
Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including notable anti-inflammatory effects.[1][2] The inclusion of a benzyl group and a nitro functional group on the pyrazole scaffold can modulate the compound's pharmacokinetic and pharmacodynamic properties. The nitro group, being a strong electron-withdrawing group, can influence the electronic environment of the pyrazole ring system and its interactions with biological targets. Several studies have indicated that pyrazole derivatives containing a nitro-phenyl moiety exhibit significant anti-inflammatory activity, primarily through the inhibition of key inflammatory mediators.[1][3]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of pyrazole derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize key data from studies on pyrazole derivatives with nitro-phenyl substituents, providing insights into their potential as anti-inflammatory agents.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Nitro-Substituted Pyrazole Derivatives
| Compound ID | Derivative Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 4 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | - | - | - | [3] |
| Celecoxib Derivative (141e) | Celecoxib analogue with nitro-substituted triazole | - | - | - | [1] |
| PYZ16 | Diarylpyrazole sulfonamide | >5.58 | 0.52 | >10.73 | [2] |
| PYZ28 | Pyrazoline derivative | >50 | 0.26 | >192.3 | [2] |
Note: Specific IC₅₀ values for Compound 4 and 141e were not provided in the cited abstracts, but they were highlighted for their significant anti-inflammatory activity.
Table 2: In Vivo Anti-inflammatory Activity of Nitro-Substituted Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound ID | Derivative Type | Dose | % Inhibition of Edema | Time Point | Reference |
| Compound 4 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Not Specified | Better than Diclofenac | Not Specified | [3] |
| PYZ16 | Diarylpyrazole sulfonamide | Not Specified | 64.28% | Not Specified | [2] |
| Celecoxib Derivative (141e) | Celecoxib analogue with nitro-substituted triazole | Not Specified | Good Potency | 1h | [1] |
| Chalcone 2a | Precursor to pyrazole, with bromo-substituent | Not Specified | 85.23 ± 1.92% | 4h | [4] |
| Chalcone 2b | Precursor to pyrazole, with methoxy-substituent | Not Specified | 85.78 ± 0.99% | 4h | [4] |
Note: The data for chalcones 2a and 2b are included as they are immediate precursors for the synthesis of pyrazole derivatives evaluated in the same study, demonstrating high anti-inflammatory potential within this structural class.
Signaling Pathways in Inflammation Modulated by Pyrazole Derivatives
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their interaction with key signaling pathways involved in the inflammatory cascade.
Cyclooxygenase (COX) Pathway
A major mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the synthesis of prostaglandins, which are potent mediators of pain, fever, and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.
NF-κB and p38 MAPK Signaling Pathways
Beyond COX inhibition, pyrazole derivatives have been shown to modulate other critical inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways are central regulators of the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO). Inhibition of these pathways by benzyl-nitro-pyrazole derivatives can lead to a broad-spectrum anti-inflammatory effect.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of benzyl-nitro-pyrazole derivatives.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds (benzyl-nitro-pyrazole derivatives) and reference drug (e.g., Indomethacin or Celecoxib) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at various doses).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and reference drug orally or intraperitoneally. The vehicle control group receives only the vehicle.
-
After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume (Final volume - Initial volume).
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of the compounds in inhibiting COX enzymes.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO
-
96-well plate (black, clear bottom)
-
Fluorometric or colorimetric plate reader
Procedure:
-
Prepare a reaction mixture containing COX assay buffer and heme in each well of the 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include wells for a positive control (no inhibitor) and a reference inhibitor.
-
Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the product formation (e.g., Prostaglandin E2) kinetically or at a fixed time point using a suitable detection method (e.g., ELISA or a fluorometric probe).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
In Vitro Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate the plate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage inhibition of NO production for each compound concentration.
In Vitro Cytokine (TNF-α and IL-6) Production Assay (ELISA)
This assay quantifies the inhibition of pro-inflammatory cytokine production by the test compounds in macrophages.
Materials:
-
RAW 264.7 or THP-1 (human monocyte) cell line
-
Appropriate cell culture medium
-
LPS
-
Test compounds dissolved in DMSO
-
Commercial ELISA kits for mouse or human TNF-α and IL-6
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere/differentiate.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for cytokine production and secretion into the medium.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Determine the percentage inhibition of TNF-α and IL-6 production for each compound concentration.
Conclusion
Benzyl-nitro-pyrazole derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their multifaceted mechanism of action, potentially involving the inhibition of COX-2, NF-κB, and p38 MAPK pathways, offers the possibility of potent and broad-spectrum anti-inflammatory effects. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of these and other novel anti-inflammatory drug candidates. Further research focusing on the synthesis and systematic evaluation of a wider range of benzyl-nitro-pyrazole derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that serve as a "privileged scaffold" in modern drug discovery.[1][2][3] Their versatile structure allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6] High-throughput screening (HTS) of pyrazole derivative libraries is a critical strategy for identifying novel hit compounds against a wide array of biological targets. These application notes provide detailed protocols and workflows for performing HTS campaigns with pyrazole libraries, from initial assay setup to data analysis and hit confirmation.
Core Principles of Screening Pyrazole Libraries
The primary objective of screening pyrazole libraries is to efficiently test thousands to millions of compounds to identify those that modulate a specific biological target or pathway.[7] The process involves miniaturized assays, robotic automation, and sensitive detection methods to generate large datasets. Subsequent data analysis is crucial for distinguishing true hits from false positives and for prioritizing compounds for further investigation.[8][9]
Key Application Areas
Pyrazole derivatives have shown significant promise in various therapeutic areas. HTS campaigns often focus on targets within these domains:
-
Oncology: Many pyrazole-containing compounds are investigated for their potential to inhibit protein kinases, crucial regulators of cell cycle and signaling pathways implicated in cancer.[4][10][11]
-
Inflammation: Pyrazole derivatives, such as the well-known drug Celecoxib, are effective anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[6]
-
Infectious Diseases: The pyrazole scaffold has been explored for developing novel antibacterial and antifungal agents.[1][12]
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Biochemical)
This protocol describes a common method to screen pyrazole derivatives for their ability to inhibit a specific protein kinase.
Materials:
-
Purified target kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Pyrazole derivative library dissolved in Dimethyl Sulfoxide (DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE®, or a phosphospecific antibody)
-
White or black 384-well or 1536-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 20-50 nL) of each pyrazole derivative from the library stock plates to the assay plates. This results in a final assay concentration typically in the range of 1-20 µM.
-
Enzyme and Substrate Addition: Prepare a master mix containing the target kinase and its substrate in the kinase reaction buffer. Dispense this mix into the assay plates containing the compounds.
-
Incubation: Briefly centrifuge the plates to ensure proper mixing and incubate at a controlled temperature (e.g., 30°C) for 15 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add the ATP solution to the assay plates to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plates for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the kinase reaction and quantify the activity using a suitable detection reagent. For example, with ADP-Glo™, add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the plates on a compatible plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.[13]
% Inhibition = 100 * (1 - (Signal_Compound - Signal_High) / (Signal_Low - Signal_High))
Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay
This protocol outlines a method to assess the effect of pyrazole derivatives on the proliferation or viability of cancer cell lines. The MTT assay is a common example.[14]
Materials:
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Pyrazole derivative library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear 96-well or 384-well cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into the microplates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Addition: Perform serial dilutions of the pyrazole compounds in cell culture medium. Add the diluted compounds to the appropriate wells. Include wells with DMSO only as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Genedata Screener).[10][13]
Data Presentation
Quantitative data from HTS campaigns should be summarized in clear, structured tables for easy comparison and hit selection.
| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC₅₀ (µM) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| PYZ-001 | CDK8 | 95.2 | 0.15 | HCT116 | 5.8 |
| PYZ-002 | VEGFR-2 | 88.7 | 1.2 | A549 | > 50 |
| PYZ-003 | CDK8 | 45.1 | 15.6 | HCT116 | 22.1 |
| PYZ-004 | PI3K | 92.5 | 0.5 | MCF-7 | 1.9 |
| PYZ-005 | VEGFR-2 | 12.3 | > 50 | A549 | > 50 |
Note: The data presented in this table is illustrative and for exemplary purposes only.
Visualizations
HTS Workflow Diagram
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data Mining and Computational Modeling of High Throughput Screening Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. benchchem.com [benchchem.com]
- 11. chemmethod.com [chemmethod.com]
- 12. connectjournals.com [connectjournals.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Application Notes and Protocols: Molecular Docking of 1-Benzyl-4-nitro-1H-pyrazole with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of 1-Benzyl-4-nitro-1H-pyrazole, a synthetic compound with potential therapeutic applications, against several key protein targets implicated in various diseases. This document is intended to guide researchers through the process of computational screening and analysis of this specific ligand-protein interaction.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class of molecules, which are known to exhibit a wide range of biological activities. Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery and development for elucidating potential mechanisms of action and for prioritizing compounds for further experimental validation.
This document outlines a hypothetical molecular docking study of this compound against four potential protein targets:
-
Receptor-Interacting Protein 1 (RIP1) Kinase: A key regulator of necroptosis, a form of programmed cell death, and inflammation.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial protein in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
-
Aurora A Kinase: A serine/threonine kinase that plays an essential role in mitosis and is often overexpressed in tumors.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and its dysregulation is frequently observed in cancer.
Quantitative Data Summary
The following tables summarize the hypothetical binding affinities and interaction data obtained from the molecular docking of this compound with the selected target proteins. These values are illustrative and would need to be confirmed by actual docking calculations.
Table 1: Hypothetical Binding Affinities of this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| RIP1 Kinase | 4ITH | -8.5 |
| VEGFR-2 | 4ASD | -7.9 |
| Aurora A Kinase | 1MQ4 | -7.2 |
| CDK2 | 1W0X | -6.8 |
Table 2: Hypothetical Key Interacting Residues
| Target Protein | Interacting Residues |
| RIP1 Kinase | MET64, TYR65, LYS91, ASP157 |
| VEGFR-2 | CYS919, ASP1046, GLU885, LEU840 |
| Aurora A Kinase | LEU210, TYR212, VAL214, LYS162 |
| CDK2 | LEU83, ILE10, LYS33, ASP86 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.
Software and Resources Required
-
AutoDock Tools (ADT): For preparing ligand and protein files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
PubChem: To obtain the 3D structure of the ligand.
-
Protein Data Bank (PDB): To obtain the crystal structures of the target proteins.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 973645) in SDF format.
-
Convert to PDBQT format:
-
Open the ligand's SDF file in a molecular viewer like PyMOL or Chimera and save it as a PDB file.
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select the ligand's PDB file.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Go to Ligand -> Output -> Save as PDBQT to generate the final ligand file.
-
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the PDB (e.g., 4ITH for RIP1 Kinase).
-
Prepare the Protein for Docking:
-
Open the PDB file in ADT.
-
Go to File -> Read Molecule and select the protein PDB file.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site. This can be done by selecting and deleting them.
-
Go to Edit -> Hydrogens -> Add to add polar hydrogens to the protein.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the prepared protein. Save the protein in PDBQT format.
-
Grid Box Generation
The grid box defines the search space for the docking simulation on the protein's surface.
-
Define the Binding Site: Identify the active site or binding pocket of the protein. This can often be inferred from the position of a co-crystallized ligand in the PDB structure or through literature research.
-
Set Grid Box Parameters:
-
In ADT, go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. Ensure the box is large enough to allow the ligand to move and rotate freely but not excessively large to avoid unnecessary computational time.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.
-
Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the values with your specific file names and grid parameters:
-
Run AutoDock Vina: Open a command terminal, navigate to the directory containing your files, and execute the following command:
This will initiate the docking simulation. The results, including the predicted binding poses and their corresponding affinities, will be saved in results.pdbqt, and a log file with detailed information will be created as log.txt.
Analysis of Results
-
Visualize Docking Poses: Open the receptor PDBQT file and the results.pdbqt file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze Interactions: Examine the top-ranked binding poses (those with the lowest binding affinity scores). Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues.
-
Interpret Binding Affinity: The binding affinity value in kcal/mol provides an estimate of the binding strength. More negative values indicate a stronger predicted binding.
Visualizations
The following diagrams illustrate the molecular docking workflow and the signaling pathways of the target proteins.
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in the molecular docking process.
RIP1 Kinase Signaling Pathway (Necroptosis)
Caption: The necroptosis signaling pathway initiated by TNF-α, highlighting the central role of RIP1 Kinase.
VEGFR-2 Signaling Pathway (Angiogenesis)
Caption: A simplified representation of the VEGFR-2 signaling cascade leading to angiogenesis.
Aurora A Kinase and CDK2 in Cell Cycle Regulation
Caption: The roles of Aurora A Kinase and CDK2 in the regulation of the cell cycle.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-nitro-1H-pyrazole
This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-4-nitro-1H-pyrazole. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
The most common and effective method for the synthesis of this compound is a two-step process. The first step involves the nitration of pyrazole to form 4-nitro-1H-pyrazole. This intermediate is then subjected to N-alkylation using a benzyl halide or a similar benzylating agent to yield the final product.
Q2: What are the expected yields for the synthesis of the 4-nitro-1H-pyrazole intermediate?
The yield of 4-nitro-1H-pyrazole is highly dependent on the nitration method employed. Direct nitration of pyrazole using a mixture of nitric and sulfuric acids has been reported to provide a yield of around 56%.[1] However, an optimized one-pot, two-step method has been developed that can achieve yields as high as 85%.[1]
Q3: How can the yield of the nitration step be improved?
To enhance the yield of 4-nitro-1H-pyrazole, it is recommended to use the optimized one-pot, two-step method. This procedure involves the initial formation of pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid under controlled temperature conditions.[1]
Q4: What are the main challenges encountered during the N-benzylation of 4-nitro-1H-pyrazole?
The primary challenges in the N-benzylation of 4-nitro-1H-pyrazole are achieving high regioselectivity and avoiding side reactions. The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, potentially leading to a mixture of isomers that can be difficult to separate.[2]
Q5: How can the regioselectivity of the N-benzylation step be controlled?
Controlling the N1 versus N2 benzylation is crucial for maximizing the yield of the desired product. The regioselectivity is influenced by several factors, including:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct the incoming benzyl group to the less sterically hindered nitrogen atom.[2]
-
Reaction Conditions: The choice of base and solvent system can significantly impact the isomeric ratio. For instance, using sodium hydride in THF or potassium carbonate in DMSO has been shown to favor N1-alkylation in some pyrazole systems.[2]
Q6: What are the potential side products in the synthesis of this compound?
During the nitration step, the formation of other nitropyrazole isomers is possible, although the 4-nitro isomer is generally favored. In the N-benzylation step, the main side product is the undesired N2-benzyl-4-nitro-1H-pyrazole isomer. Additionally, incomplete reactions can leave unreacted starting materials, and degradation of reagents can lead to impurities.
Q7: What are the recommended purification methods for this compound?
The most effective methods for purifying this compound are column chromatography on silica gel and recrystallization.[3] For column chromatography, a gradient of ethyl acetate in hexanes is commonly used. For recrystallization, a suitable solvent system should be determined experimentally, but ethanol or mixtures of ethyl acetate and hexanes are good starting points.
Troubleshooting Guides
Problem: Low Yield in the Nitration of Pyrazole
-
Symptom: TLC or LC-MS analysis indicates a significant amount of unreacted pyrazole after the reaction is complete.
-
Possible Causes and Solutions:
-
Insufficiently Potent Nitrating Agent: For optimal results, a mixture of fuming nitric acid and fuming sulfuric acid is recommended.[1]
-
Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled as per the optimized protocol to ensure complete reaction without degradation.[1]
-
Inadequate Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.
-
Problem: Low Yield in the N-Benzylation of 4-nitro-1H-pyrazole
-
Symptom: A significant amount of unreacted 4-nitro-1H-pyrazole remains after the reaction.
-
Possible Causes and Solutions:
-
Base Inactivity: Ensure the base used (e.g., potassium carbonate, sodium hydride) is fresh and anhydrous.
-
Inappropriate Solvent: Aprotic polar solvents such as DMF or acetonitrile are generally effective for this type of reaction.
-
Insufficient Reaction Temperature or Time: Gently heating the reaction mixture and ensuring a sufficient reaction time can improve conversion.
-
Poor Quality Benzylating Agent: Use a high-purity benzyl halide.
-
Problem: Formation of a Mixture of N1 and N2 Isomers during Benzylation
-
Symptom: TLC analysis shows two product spots with very similar Rf values, and the NMR spectrum of the product mixture is complex.
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Possible Causes and Solutions:
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Lack of Regiocontrol: The electronic nature of the nitro group at the C4 position influences the nucleophilicity of both N1 and N2. To favor the formation of the N1-benzyl isomer, consider the following:
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Solvent and Base Selection: The combination of the base and solvent can influence the site of alkylation. Experiment with different conditions, such as K2CO3 in DMF or NaH in THF.
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Steric Hindrance: While the parent 4-nitro-1H-pyrazole lacks substituents at C3 and C5 to sterically direct the benzylation, this is a key consideration for substituted pyrazoles.
-
-
Problem: Product is Impure After Initial Purification
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Symptom: The isolated product has a broad melting point range or shows extra peaks in its NMR spectrum.
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Possible Causes and Solutions:
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Ineffective Purification:
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Column Chromatography: Optimize the solvent system and gradient to achieve better separation of the desired product from impurities.
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Recrystallization: Perform a solvent screen to find the optimal solvent or solvent mixture for recrystallization to obtain a highly pure product.
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-
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-nitro-1H-pyrazole[1]
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Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, add pyrazole to concentrated sulfuric acid at room temperature.
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Nitration: Cool the mixture in an ice bath and add a pre-mixed solution of fuming nitric acid and fuming sulfuric acid dropwise, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the recommended time, monitoring the progress by TLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-nitro-1H-pyrazole.
Protocol 2: General Procedure for N-Benzylation of 4-nitro-1H-pyrazole
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Reaction Setup: To a solution of 4-nitro-1H-pyrazole in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride portion-wise at room temperature.
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Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride dropwise to the suspension.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting material.
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Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
Table 1: Comparison of Synthetic Methods for 4-nitro-1H-pyrazole
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Nitration | Nitric Acid, Sulfuric Acid | 90 | 6 | 56 | [1] |
| One-Pot, Two-Step | Fuming Nitric Acid, Fuming Sulfuric Acid | 50 | 1.5 | 85 | [1] |
Table 2: Overview of N-Alkylation Methods for Pyrazoles (General)
| Method | Alkylating Agent | Base/Catalyst | Solvent | Typical Yield (%) | Reference |
| Standard Alkylation | Benzyl Bromide | K2CO3 | DMF | Moderate to Good | [4] |
| Trichloroacetimidate | Benzyl 2,2,2-trichloroacetimidate | Brønsted Acid | Dichloromethane | Good | [5] |
| Michael Addition | (Appropriate Michael acceptor) | Catalyst-free | - | >90 | [2] |
Visualizations
References
Technical Support Center: Purification of 1-Benzyl-4-nitro-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Benzyl-4-nitro-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Depending on the synthetic route, common impurities may include:
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Regioisomers: Such as 1-Benzyl-3-nitro-1H-pyrazole or 1-Benzyl-5-nitro-1H-pyrazole. The formation of these isomers is a common challenge in pyrazole synthesis.
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Unreacted starting materials: Residual benzylhydrazine or nitrating agents may be present.
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Michael addition byproducts: In syntheses involving nitroolefins, the formation of a Michael addition product that fails to cyclize can be a significant byproduct, especially with electron-demanding reagents.[1]
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Over-nitrated or multi-substituted pyrazoles: Under harsh nitrating conditions, additional nitro groups may be introduced onto the pyrazole or benzyl ring.
Q2: My purified this compound has a yellowish tint. How can I remove colored impurities?
A2: A yellowish tint often indicates the presence of residual starting materials, byproducts, or degradation products. Here are a few strategies to decolorize your sample:
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Recrystallization with activated charcoal: Add a small amount of activated charcoal to the hot solution of your crude product before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly as it can also adsorb your desired product, potentially lowering the yield.
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Column chromatography: Silica gel chromatography is effective at separating colored impurities from the desired product. A suitable solvent system will allow the less polar colored compounds to elute either before or after your target molecule.
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Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective first step.
Q3: I am getting a very low yield after recrystallization. What can I do to improve it?
A3: Low recovery during recrystallization is a common issue. Consider the following to improve your yield:
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Solvent selection: The ideal solvent will dissolve your compound when hot but have very low solubility when cold. Using a solvent in which your compound is too soluble at low temperatures will result in significant loss to the mother liquor.
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Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will retain more of your compound in solution upon cooling.
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Cooling process: Allow the solution to cool slowly to room temperature to form pure crystals, then cool further in an ice bath to maximize precipitation. Crashing the product out of solution by rapid cooling can trap impurities.
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pH adjustment: If your compound has acidic or basic properties, adjusting the pH of the solution may decrease its solubility and improve precipitation.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this:
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Add more solvent: This will reduce the saturation of the solution.
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Lower the crystallization temperature: Use a solvent with a lower boiling point.
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Slow cooling: Allow the solution to cool very slowly with gentle stirring to encourage crystal nucleation.
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Seed crystals: Adding a small crystal of the pure compound can initiate crystallization.
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Solvent polarity: Try a less polar solvent. Oiling out can sometimes be caused by using a solvent that is too polar for the compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent in small portions. If the compound still does not dissolve, the solvent is likely unsuitable. Select a solvent with higher solvating power for your compound at elevated temperatures. |
| Low crystal yield | Compound is too soluble in the cold solvent; too much solvent was used. | Choose a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. Ensure you are using the minimum amount of hot solvent for dissolution. |
| "Oiling out" | The solution is supersaturated, or the melting point of the compound is below the solvent's boiling point. | Add more solvent, cool the solution very slowly, use a seed crystal, or switch to a lower-boiling point solvent. |
| Colored crystals | Presence of colored impurities. | Treat the hot solution with a small amount of activated charcoal before filtration. Perform a second recrystallization. |
| Crystals do not form | The solution is not supersaturated, or nucleation is slow. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots | Incorrect eluent system. | Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (ΔRf > 0.2). A gradient elution may be necessary. |
| Compound streaks on the column | Compound is too polar for the eluent; column is overloaded. | Increase the polarity of the eluent. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Compound does not elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or a few drops of acetic acid or ammonia to the eluent may be necessary. |
| Cracked or channeled column | Improper packing of the silica gel. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Data Presentation
Solubility of 1-Methyl-4-nitropyrazole in Various Solvents at Different Temperatures
The following table summarizes the mole fraction solubility (x₁) of 1-methyl-4-nitropyrazole, a close analog of this compound. This data can serve as a valuable guide for selecting a suitable recrystallization solvent.[2] In general, solubility increases with temperature.[2]
| Solvent | 283.15 K (10 °C) | 293.15 K (20 °C) | 303.15 K (30 °C) | 313.15 K (40 °C) | 323.15 K (50 °C) |
| Methanol | 0.0889 | 0.1182 | 0.1553 | 0.2023 | 0.2618 |
| Ethanol | 0.0573 | 0.0768 | 0.1014 | 0.1325 | 0.1717 |
| 2-Propanol | 0.0345 | 0.0468 | 0.0626 | 0.0831 | 0.1097 |
| 1-Butanol | 0.0322 | 0.0431 | 0.0572 | 0.0753 | 0.0986 |
| Ethyl Acetate | 0.1099 | 0.1441 | 0.1872 | 0.2418 | 0.3113 |
| Acetone | 0.1983 | 0.2541 | 0.3221 | 0.4052 | 0.5073 |
| Acetonitrile | 0.0988 | 0.1311 | 0.1711 | 0.2210 | 0.2835 |
| Toluene | 0.0163 | 0.0232 | 0.0327 | 0.0456 | 0.0631 |
| Water | 0.0016 | 0.0022 | 0.0030 | 0.0041 | 0.0055 |
Data extracted from "Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K".[2]
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
This method is suitable when a single solvent is identified that dissolves the compound well at high temperatures and poorly at low temperatures. Based on the analog data, ethanol or ethyl acetate could be good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
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Hot Filtration (Optional): If there are insoluble impurities, or if activated charcoal was used, perform a hot gravity filtration to remove them.
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Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography for Regioisomer Separation
This protocol outlines a general procedure for separating regioisomers of this compound using silica gel chromatography.
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TLC Analysis: Dissolve a small amount of the crude mixture and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., hexane:ethyl acetate mixtures of increasing polarity, such as 9:1, 4:1, 1:1) to find a system that gives good separation between the desired product and impurities/regioisomers.
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Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface, and drain the excess solvent until it is level with the silica.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture if a gradient is to be run. Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for the recrystallization of this compound.
Caption: Potential for regioisomer formation during the synthesis of this compound.
References
Side-product formation in the nitration of 1-benzyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1-benzyl-1H-pyrazole. Our aim is to help you overcome common challenges, minimize side-product formation, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 1-benzyl-1H-pyrazole?
The primary and desired product of the electrophilic nitration of 1-benzyl-1H-pyrazole is typically 1-benzyl-4-nitro-1H-pyrazole . The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution, such as nitration, preferentially occurs at the C-4 position due to the electronic properties of the ring system.[1]
Q2: What are the common side-products I might encounter?
The formation of side-products largely depends on the reaction conditions, particularly the nitrating agent used. The most common side-products arise from:
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Nitration on the benzyl ring: The phenyl group of the benzyl substituent is also susceptible to electrophilic nitration. This can lead to a mixture of ortho, meta, and para-nitrobenzyl isomers, namely:
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1-(2-nitrobenzyl)-1H-pyrazole
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1-(3-nitrobenzyl)-1H-pyrazole
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1-(4-nitrobenzyl)-1H-pyrazole
-
-
Dinitration: Under harsh reaction conditions, dinitration can occur, leading to products such as 1-(nitrobenzyl)-4-nitro-1H-pyrazoles.
-
Nitration at other positions of the pyrazole ring: While less common, nitration at the C-3 or C-5 positions of the pyrazole ring can occur under certain conditions.
Q3: How do the reaction conditions influence the formation of side-products?
The choice of nitrating agent is the most critical factor in controlling the regioselectivity of the nitration. Based on studies of the closely related 1-phenylpyrazole, the following trends are expected[2]:
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Mixed Acids (HNO₃/H₂SO₄): Using a mixture of concentrated nitric acid and sulfuric acid tends to favor nitration on the phenyl ring of the benzyl group. The strong acidic conditions can lead to the protonation of the pyrazole ring, deactivating it towards electrophilic attack and making the benzyl ring the more reactive site.
-
Acetyl Nitrate (HNO₃ in Acetic Anhydride): This milder nitrating agent is more selective for the C-4 position of the pyrazole ring.[2] It is the recommended reagent for maximizing the yield of this compound.
Temperature also plays a crucial role. Higher temperatures can lead to an increase in side-products, including dinitrated species.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound and a complex mixture of products. | Use of mixed acids (HNO₃/H₂SO₄) as the nitrating agent, leading to significant nitration on the benzyl ring. | Switch to a milder and more selective nitrating agent, such as acetyl nitrate (a mixture of nitric acid and acetic anhydride).[2] |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity and reduce the formation of byproducts. | |
| Significant formation of dinitrated products. | Reaction conditions are too harsh (high temperature, prolonged reaction time, or excess nitrating agent). | Reduce the reaction temperature and time. Use a stoichiometric amount of the nitrating agent. |
| Difficulty in separating the desired product from side-products. | Formation of isomeric nitrobenzyl-pyrazoles with similar polarities. | Optimize the reaction conditions to minimize the formation of these isomers. Employ careful column chromatography with a suitable solvent system for purification. |
| No reaction or very slow conversion. | The nitrating agent is not sufficiently reactive. | If using a very mild nitrating agent, a slight increase in temperature or a catalyst might be necessary. However, this should be done cautiously to avoid side-reactions. |
| The starting material is impure. | Ensure the 1-benzyl-1H-pyrazole is pure before starting the reaction. |
Data Presentation
| Nitrating Agent | Major Product | Minor/Side Products | Expected Outcome for 1-benzyl-1H-pyrazole |
| Acetyl Nitrate | 1-Phenyl-4-nitropyrazole | Minimal | High yield of This compound |
| Mixed Acids (HNO₃/H₂SO₄) | 1-(p-Nitrophenyl)pyrazole | Ortho and meta isomers | Significant formation of 1-(nitrobenzyl)-1H-pyrazoles |
Experimental Protocols
Protocol 1: Selective Nitration at the C-4 Position of the Pyrazole Ring
This protocol is designed to maximize the yield of this compound.
Reagents:
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1-benzyl-1H-pyrazole
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Acetic anhydride
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Fuming nitric acid
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Ice
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Water
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Sodium bicarbonate solution (saturated)
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Dichloromethane or ethyl acetate for extraction
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Cool a flask containing acetic anhydride to 0 °C in an ice bath.
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Slowly add fuming nitric acid dropwise to the cooled acetic anhydride with stirring. Maintain the temperature below 10 °C. This mixture generates acetyl nitrate in situ.
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In a separate flask, dissolve 1-benzyl-1H-pyrazole in acetic anhydride.
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Cool the pyrazole solution to 0 °C.
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Slowly add the freshly prepared acetyl nitrate solution to the pyrazole solution dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol 2: Nitration leading to Benzyl Ring Substitution (for reference)
This protocol is expected to yield a mixture of 1-(nitrobenzyl)-1H-pyrazoles.
Reagents:
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1-benzyl-1H-pyrazole
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Concentrated sulfuric acid
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Concentrated nitric acid
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Ice
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Water
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Sodium bicarbonate solution (saturated)
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Dichloromethane or ethyl acetate for extraction
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
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Slowly add 1-benzyl-1H-pyrazole to the cold sulfuric acid with stirring.
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In a separate container, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically 1:1 v/v).
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Cool the nitrating mixture to 0 °C.
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Add the nitrating mixture dropwise to the solution of 1-benzyl-1H-pyrazole in sulfuric acid, maintaining the temperature below 10 °C.
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Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction by TLC.
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After the reaction is complete, pour the mixture over crushed ice.
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Neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with dichloromethane or ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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The resulting crude product will be a mixture of isomers that will require careful purification by column chromatography.
Visualizations
Caption: Reaction pathways in the nitration of 1-benzyl-1H-pyrazole.
Caption: Troubleshooting workflow for optimizing the nitration of 1-benzyl-1H-pyrazole.
References
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for the regioselective synthesis of pyrazoles. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation crucial?
A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different constitutional isomers, known as regioisomers, can be formed.[1][2] These isomers have the same molecular formula but differ in the substitution pattern on the pyrazole ring. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] The regioselectivity of this reaction is influenced by several key factors:[1][3][5]
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Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][3]
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Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]
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Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][6]
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Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[7][8]
Q3: What alternative synthetic strategies can be employed to achieve high regioselectivity if the Knorr synthesis fails?
A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be used:
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Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be employed. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[1][9]
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1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene. This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.[1][10]
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Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[1][11]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack.[1][2]
Solutions:
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Change the Solvent: This is often the simplest and most effective solution. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[7]
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Modify the Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Experiment with running the reaction at a lower or higher temperature to see if it favors the formation of one regioisomer.[6]
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Adjust the pH: The addition of a catalytic amount of acid or base can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups, thereby influencing the regiochemical outcome.[1][6]
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[2]
Solutions:
-
Reverse the Polarity of the 1,3-Dicarbonyl System: Consider synthesizing a derivative of your 1,3-dicarbonyl compound where the electronic properties of the two carbonyl groups are reversed.
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Utilize a Different Hydrazine Reagent: If possible, using a hydrazine with different steric or electronic properties might favor the formation of the desired regioisomer.[3]
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Employ an Alternative Synthetic Route: If modifying the Knorr synthesis is unsuccessful, consider one of the alternative methods mentioned in FAQ 3, such as a 1,3-dipolar cycloaddition or a multicomponent reaction, which can offer complementary regioselectivity.[1]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
Solutions:
-
Chromatographic Separation:
-
Thin Layer Chromatography (TLC): First, perform a thorough screening of various solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots.[1]
-
Flash Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the two isomers on a preparative scale.[1]
-
-
Recrystallization: If the two regioisomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be an effective purification method. Experiment with a range of solvents to find one that selectively crystallizes the desired isomer.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
The following table summarizes the effect of different solvents on the regiomeric ratio of pyrazoles formed from the reaction of various 1,3-diketones with methylhydrazine. Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R¹ substituent, while Regioisomer B has the N-methyl group adjacent to the R² substituent.
| Entry | R¹ | R² | Solvent | Temp (°C) | Ratio (A:B) | Yield (%) | Reference |
| 1 | CF₃ | 2-Furyl | EtOH | RT | 30:70 | 85 | |
| 2 | CF₃ | 2-Furyl | TFE | RT | 85:15 | 90 | |
| 3 | CF₃ | 2-Furyl | HFIP | RT | 97:3 | 92 | |
| 4 | CF₃ | Phenyl | EtOH | RT | 45:55 | 88 | [7] |
| 5 | CF₃ | Phenyl | TFE | RT | 90:10 | 91 | [7] |
| 6 | CF₃ | Phenyl | HFIP | RT | >99:1 | 95 | [7] |
| 7 | Me | Phenyl | EtOH | Reflux | 50:50 | 80 | [9] |
| 8 | Me | Phenyl | TFE | Reflux | 75:25 | 85 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol describes a general method for the synthesis of pyrazoles with improved regioselectivity using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[7]
Materials:
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Unsymmetrical 1,3-diketone (1.0 eq)
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Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrazole regioisomer.
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Degradation pathways of 1-Benzyl-4-nitro-1H-pyrazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-4-nitro-1H-pyrazole. The information is compiled from studies on related nitropyrazole and nitroaromatic compounds, offering insights into potential degradation pathways and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: While specific studies on this compound are not extensively available, based on the chemistry of analogous nitroaromatic and pyrazole compounds, the primary degradation pathways are expected to be hydrolysis, photodegradation, and thermal degradation.
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Hydrolysis: The stability of the pyrazole ring is generally high, but under strong acidic or basic conditions, cleavage of the N-benzyl bond or modification of the nitro group could occur.[1][2]
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Photodegradation: Aromatic nitro compounds are known to undergo photodegradation upon exposure to UV light.[3][4][5] For this compound, this could involve reactions of the nitro group or cleavage of the benzyl group.
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Thermal Degradation: Nitropyrazoles are often high-energy materials with defined thermal decomposition temperatures.[6][7][8][9][10][11][12] Degradation at elevated temperatures could lead to the loss of the nitro and benzyl groups and eventual ring opening.
Q2: What are the expected degradation products?
A2: Based on the proposed degradation pathways, potential degradation products could include:
-
From N-benzyl bond cleavage: 4-nitro-1H-pyrazole and benzyl alcohol or toluene.
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From nitro group reduction: 1-benzyl-1H-pyrazol-4-amine.
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From ring cleavage under harsh conditions: smaller nitrogen-containing fragments and aromatic compounds derived from the benzyl group.
Q3: How can I monitor the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the degradation of the parent compound and the appearance of degradation products.[13][14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile degradation products.[4][13]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no recovery of the parent compound after an experiment. | The compound may have degraded due to harsh experimental conditions (e.g., high temperature, extreme pH, exposure to light). | - Conduct control experiments in the dark and at controlled temperatures. - Analyze the sample at different time points to track the degradation rate. - Use buffered solutions to maintain a stable pH. |
| Unexpected peaks in HPLC or GC-MS analysis. | These are likely degradation products. | - Attempt to identify the new peaks using mass spectrometry. - Compare the retention times with those of suspected degradation products if standards are available. - Adjust experimental conditions to minimize the formation of these byproducts if they are undesirable. |
| Inconsistent results between replicate experiments. | The degradation process may be sensitive to minor variations in experimental conditions, such as light intensity, temperature fluctuations, or oxygen levels. | - Ensure all experimental parameters are tightly controlled. - Use an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.[16] - Use a photostable setup if studying photodegradation. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | The chromatographic conditions may not be optimal for resolving all compounds. | - Modify the mobile phase composition (e.g., change the solvent ratio or the pH).[14] - Try a different type of HPLC column (e.g., a different stationary phase). |
Experimental Protocols
Protocol 1: General Procedure for a Degradation Study
This protocol outlines a general workflow for investigating the degradation of this compound in a specific solution.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). From this, prepare working solutions in the desired aqueous buffer or solvent system.
-
Incubation: Aliquot the working solution into several vials. Expose these vials to the conditions being studied (e.g., a specific temperature, pH, or light source). Protect a set of control vials from the degradation-inducing condition (e.g., wrap in foil for photodegradation studies or keep at a low temperature for thermal studies).
-
Sampling: At predetermined time intervals, withdraw an aliquot from a vial.
-
Sample Preparation: Quench the degradation reaction if necessary (e.g., by cooling or neutralizing the solution). Filter the sample through a 0.22 µm filter before analysis.
-
Analysis: Analyze the sample using a validated HPLC method to determine the concentration of the remaining parent compound and any major degradation products.
Protocol 2: HPLC Method for Analysis
The following is a starting point for an HPLC method. Optimization will likely be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Data Presentation
Table 1: Illustrative Hydrolytic Stability Data for this compound at 50°C
| pH | Time (hours) | Parent Compound Remaining (%) |
| 2.0 | 0 | 100 |
| 24 | 95.2 | |
| 48 | 90.5 | |
| 72 | 85.1 | |
| 7.0 | 0 | 100 |
| 24 | 99.8 | |
| 48 | 99.5 | |
| 72 | 99.1 | |
| 9.0 | 0 | 100 |
| 24 | 92.3 | |
| 48 | 85.6 | |
| 72 | 78.9 |
Table 2: Illustrative Photostability Data for this compound in Aqueous Solution
| Light Condition | Time (hours) | Parent Compound Remaining (%) |
| UV Light | 0 | 100 |
| 2 | 88.4 | |
| 4 | 75.1 | |
| 8 | 55.9 | |
| Dark Control | 0 | 100 |
| 2 | 99.9 | |
| 4 | 99.8 | |
| 8 | 99.7 |
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. benchchem.com [benchchem.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Pyrazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with their synthetic pyrazole compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My synthetic pyrazole compound shows lower than expected bioactivity. What are the general areas I should investigate?
A1: Low bioactivity of a synthetic compound can stem from several factors. A systematic troubleshooting approach should focus on three main areas:
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Compound Integrity and Purity: Verify the chemical structure, purity, and stability of your synthesized pyrazole. Impurities or degradation can significantly impact biological activity.
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Assay-Related Issues: Scrutinize your experimental setup, including reagent quality, assay conditions, and the choice of positive and negative controls.
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Structure-Activity Relationship (SAR): The inherent chemical structure of your pyrazole derivative dictates its biological function. The substituents on the pyrazole ring play a crucial role in target binding and overall activity.
Q2: How can I confirm the integrity and purity of my synthetic pyrazole?
A2: It is essential to confirm that the compound you are testing is indeed the correct molecule and is free from significant impurities. Standard analytical techniques should be employed:
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Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of your synthesized pyrazole.
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Purity Assessment: High-performance liquid chromatography (HPLC) is a standard method to assess the purity of your compound. Aim for a purity of >95% for biological screening.
Q3: What are some common pitfalls in bioactivity assays that could lead to misleadingly low results?
A3: Several factors within the experimental protocol can lead to apparent low bioactivity:
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Compound Solubility: Ensure your pyrazole derivative is fully dissolved in the assay buffer. Poor solubility is a frequent cause of low activity. It is advisable to first dissolve the compound in a suitable organic solvent like DMSO and then dilute it in the assay medium, ensuring the final DMSO concentration is not detrimental to the assay.
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Inappropriate Assay Conditions: Factors such as pH, temperature, and incubation time can significantly affect the outcome of a biological assay. Ensure these parameters are optimized for your specific target and assay format.
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Reagent Quality: The quality and stability of reagents, including enzymes, cells, and buffers, are critical. Use high-quality reagents and follow recommended storage and handling procedures.
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Control Failures: If your positive control is not showing the expected activity, it is a strong indicator of a problem with the assay itself, rather than your test compound.
Troubleshooting Guides
Guide 1: Low Bioactivity in an Anticancer Assay
Issue: Your synthetic pyrazole compound is showing weak or no activity in an in-vitro anticancer assay (e.g., MTT assay).
Troubleshooting Steps:
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Verify Compound Integrity: As a first step, re-confirm the structure and purity of your compound using NMR, Mass Spectrometry, and HPLC.
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Assess Compound Solubility: Test the solubility of your compound in the cell culture medium. If precipitation is observed, consider using a different solvent or a solubilizing agent.
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Review Assay Protocol:
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Cell Line Health: Ensure the cancer cell lines are healthy, viable, and in the logarithmic growth phase.
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Compound Concentration: Test a wider range of concentrations to ensure you are not missing the active window.
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Incubation Time: Vary the incubation time to see if a longer exposure is required for the compound to exert its effect.
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Positive Control: Check the performance of your positive control (e.g., Doxorubicin) to validate the assay.[1]
-
-
Consider Structure-Activity Relationships (SAR): The substitution pattern on the pyrazole ring is critical for anticancer activity.[2] Consider the following modifications based on published SAR data:
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N-1 Position: Substitution with aryl groups, particularly those with electron-withdrawing or donating groups, can significantly influence activity.
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C-3 and C-5 Positions: Aryl or heteroaryl substitutions at these positions are often crucial for potent anticancer effects.
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C-4 Position: Modifications at this position can also modulate activity.
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Troubleshooting Decision Tree for Low Anticancer Activity
Caption: A decision tree for troubleshooting low anticancer bioactivity.
Guide 2: Low Bioactivity in an Anti-inflammatory Assay
Issue: Your synthetic pyrazole compound shows poor inhibition in an in-vitro anti-inflammatory assay (e.g., COX-1/COX-2 inhibition assay).
Troubleshooting Steps:
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Compound Verification: Confirm the identity and purity of your pyrazole derivative.
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Solubility Check: Ensure complete dissolution of the compound in the assay buffer.
-
Assay Protocol Review:
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Enzyme Activity: Verify the activity of the COX-1 and COX-2 enzymes using a known inhibitor (e.g., celecoxib).[3][4]
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Substrate Concentration: Ensure the substrate (e.g., arachidonic acid) concentration is appropriate.
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Cofactors: Check for the presence and correct concentration of any necessary cofactors.
-
-
Structure-Activity Relationship (SAR) Analysis: The anti-inflammatory activity of pyrazoles is highly dependent on their substitution pattern.
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COX-2 Selectivity: For selective COX-2 inhibition, a para-sulfonamide or a similar group on a phenyl ring at the N-1 position is often beneficial.
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C-3 and C-5 Substituents: Diaryl substitution at the 3 and 5 positions is a common feature of potent COX inhibitors.
-
Experimental Workflow for COX Inhibition Assay
Caption: A typical experimental workflow for an in-vitro COX inhibition assay.
Data Presentation: Structure-Activity Relationship (SAR) Tables
The following tables summarize the impact of substituents on the bioactivity of pyrazole derivatives based on published data.
Table 1: SAR of Pyrazole Derivatives as Cannabinoid Receptor 1 (CB1) Antagonists [5][6][7]
| Position | Substituent | Impact on Bioactivity |
| N-1 | 2,4-Dichlorophenyl | Optimal for high affinity |
| 4-Chlorophenyl | Reduced affinity | |
| C-3 | Piperidinyl carboxamide | Optimal for CB1 selectivity |
| N,N-disubstituted carboxamides | Decreased binding affinity | |
| C-5 | p-Iodophenyl | Most potent antagonist activity |
| p-Chlorophenyl | High affinity |
Table 2: SAR of Pyrazole-based Meprin α and β Inhibitors [8]
| Position | Substituent | Impact on Bioactivity |
| C-3(5) | Phenyl | High inhibitory activity |
| Methyl or Benzyl | Decreased inhibitory activity | |
| Cyclopentyl | Similar activity to phenyl | |
| Phenyl Moiety | Carboxylic acid bioisosteres | General improvement of meprin β inhibition |
Experimental Protocols
In Vitro Anticancer MTT Assay
This protocol is a generalized method for assessing the cytotoxic effects of synthetic pyrazole compounds on cancer cell lines.[1][9][10][11]
Materials:
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Cancer cell line of interest (e.g., HCT-116, MCF-7)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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96-well microplates
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Test pyrazole compound
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Positive control (e.g., Doxorubicin)
Procedure:
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Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound and the positive control. Add the compounds to the respective wells and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.
In Vitro COX Inhibition Assay
This is a general protocol for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes.[4][12]
Materials:
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Purified COX-1 and COX-2 enzymes
-
Assay buffer
-
COX cofactor solution
-
COX probe
-
Arachidonic acid (substrate)
-
Test pyrazole compound
-
Known COX-1 and COX-2 inhibitors (positive controls)
-
96-well plate
Procedure:
-
Reagent Preparation: Prepare dilutions of the enzymes, test compounds, and controls in the assay buffer.
-
Reaction Setup: To each well, add the assay buffer, cofactor solution, and probe.
-
Compound Addition: Add the test compound or control to the respective wells.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the enzymatic activity (e.g., fluorescence or colorimetric signal) over time.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Signaling Pathway: Prostaglandin Synthesis Inhibition by COX Inhibitors
Caption: Inhibition of the prostaglandin synthesis pathway by pyrazole-based COX inhibitors.
References
- 1. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. ijpbs.com [ijpbs.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
Overcoming solubility issues of 1-Benzyl-4-nitro-1H-pyrazole in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 1-Benzyl-4-nitro-1H-pyrazole in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a pyrazole derivative. As a class of compounds, pyrazoles tend to exhibit poor solubility in aqueous solutions but are generally more soluble in organic solvents.[1][2] The presence of the benzyl and nitro groups contributes to the lipophilicity of the molecule, further limiting its aqueous solubility.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for dissolving compounds with poor aqueous solubility for use in biological assays.[3] Other potential organic solvents include ethanol, methanol, and acetone.[2] It is crucial to first dissolve the compound in a minimal amount of the chosen organic solvent to create a concentrated stock solution before further dilution into aqueous assay buffers.
Q3: Why does my this compound precipitate when I add it to my aqueous assay buffer from a DMSO stock?
A3: This phenomenon is known as precipitation and is a common issue with poorly soluble compounds. While the compound may be soluble in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous environment. This can lead to the compound crashing out of solution, resulting in inaccurate and unreliable assay results.[3]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.5% (v/v) DMSO is considered acceptable for most cell-based assays, though some sensitive cell lines may require concentrations below 0.1%. It is always recommended to perform a vehicle control experiment (assay buffer with the same final DMSO concentration) to assess the impact of the solvent on your specific assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound and provides practical solutions.
Issue 1: Compound Precipitation in Assay Wells
-
Problem: You observe visible precipitate in your assay plate after adding the compound.
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Cause: The final concentration of this compound exceeds its solubility limit in the aqueous assay buffer.
-
Solutions:
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Optimize Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is as high as your assay can tolerate without affecting the biological system.
-
Reduce Final Compound Concentration: Test a lower concentration range for your compound.
-
Serial Dilutions in Organic Solvent: Perform serial dilutions of your compound in 100% DMSO before adding a small volume directly to the assay medium. Avoid making intermediate dilutions in aqueous buffers.
-
Sonication: Briefly sonicate the assay plate after compound addition to aid in dissolution.
-
Use of Surfactants: For some assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to maintain compound solubility. However, compatibility with your specific assay must be verified.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
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Problem: You are observing high variability between replicate wells or experiments.
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Cause: This can be due to undetected micro-precipitation of the compound, leading to inconsistent effective concentrations in the assay. Pyrazole-containing compounds have also been noted for potential non-specific interactions in some assay formats.
-
Solutions:
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Visual Inspection: Before use, carefully inspect your stock solution for any signs of precipitation, especially after freeze-thaw cycles. Gentle warming and vortexing may be necessary to redissolve any precipitate.
-
Assay Controls: Include appropriate controls to test for non-specific compound activity or interference with the assay signal. This could involve running the assay in the absence of the biological target or using a structurally related but inactive compound.
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Consider Alternative Assay Formats: If possible, utilize an alternative assay technology that may be less susceptible to interference from your compound class.
-
Issue 3: Low Potency in Cell-Based Assays Compared to Biochemical Assays
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Problem: The compound shows good activity in a biochemical assay but is significantly less potent in a cell-based assay.
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Cause: This discrepancy can arise from several factors, including poor cell permeability of the compound, active efflux from the cells, or rapid metabolism of the compound by the cells.
-
Solutions:
-
Permeability Assessment: If possible, conduct experiments to assess the cell permeability of this compound.
-
Efflux Pump Inhibitors: In some cases, co-incubation with known efflux pump inhibitors can help to determine if the compound is a substrate for these transporters. This should be done with caution as these inhibitors can have off-target effects.
-
Metabolic Stability: Assess the metabolic stability of the compound in the presence of liver microsomes or cell lysates to understand if it is being rapidly degraded.
-
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [4] |
| Molecular Weight | 203.20 g/mol | [4] |
| Melting Point | 56-58°C | [3] |
| Boiling Point (Predicted) | 379.9 ± 25.0 °C | [3] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | -2.31 ± 0.10 | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.03 mg of this compound powder.
-
Dissolution: Add 1 mL of 100% DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: General Procedure for Compound Addition to a 96-Well Plate Assay
-
Serial Dilution: Prepare a serial dilution of the 10 mM stock solution in 100% DMSO in a separate dilution plate.
-
Compound Transfer: Transfer a small volume (e.g., 1 µL) of each diluted compound solution from the dilution plate to the corresponding wells of the assay plate containing the assay medium. This will result in a 1:100 dilution and a final DMSO concentration of 1% (if the final assay volume is 100 µL).
-
Mixing: Gently mix the contents of the assay plate on a plate shaker for 1-2 minutes.
-
Incubation: Proceed with the specific incubation steps as required by your assay protocol.
Visualizations
Signaling Pathway
1-Benzyl-1H-pyrazole derivatives have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis. The diagram below illustrates the RIP1-mediated necroptosis signaling pathway.
Caption: RIP1 Kinase-Mediated Necroptosis Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for testing the effect of this compound in a cell-based assay.
Caption: General Cell-Based Assay Workflow.
References
Technical Support Center: Column Chromatography Purification of Nitroaromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of nitroaromatic compounds using column chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of nitroaromatic compounds.
Problem: My nitroaromatic compound is not eluting from the column.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The eluent may not be polar enough to displace your compound from the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[1][2] It is advisable to first determine an appropriate solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the target compound.[3]
-
-
Compound Decomposition: Some nitroaromatic compounds can be unstable on silica gel.
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Compound Precipitation: The compound may have precipitated at the top of the column, especially if it is not very soluble in the initial eluent.
-
Solution: Ensure your compound is fully dissolved before loading it onto the column. If solubility is an issue, you can use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.[5]
-
Problem: The separation between my desired nitroaromatic compound and impurities is poor.
Possible Causes and Solutions:
-
Incorrect Solvent System: The chosen solvent system may not have the optimal selectivity for your mixture.
-
Solution: Methodically screen different solvent systems using TLC. For aromatic compounds, leveraging π-π interactions can be beneficial. Consider using a stationary phase with aromatic character, such as a phenyl-bonded silica phase.[6]
-
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles. The slurry method is generally preferred for packing.[5]
-
-
Column Overloading: Loading too much sample onto the column can lead to broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
-
Flow Rate is Too High: A fast flow rate reduces the number of theoretical plates, leading to decreased resolution.
-
Solution: Optimize the flow rate. While flash chromatography utilizes pressure for a faster separation, an excessively high flow rate can compromise resolution.[5]
-
Problem: The collected fractions are not pure, showing multiple spots on TLC.
Possible Causes and Solutions:
-
Co-elution of Isomers: Nitroaromatic isomers often have very similar polarities and can be challenging to separate. For instance, ortho- and para-nitrophenol can be separated, but care must be taken. Generally, the ortho isomer is less polar due to intramolecular hydrogen bonding and will elute first.
-
Solution: Use a long column to increase the separation path length. Employ a shallow gradient of eluent polarity to maximize the resolution between closely eluting compounds.
-
-
Tailing of Polar Compounds: Highly polar nitroaromatic compounds can interact strongly with the silica gel, leading to tailing and contamination of subsequent fractions.
-
Solution: Adding a small amount of a more polar solvent (e.g., a few drops of methanol in a dichloromethane eluent) or a modifier like triethylamine for basic compounds can help to reduce tailing by competing for active sites on the stationary phase.[4]
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying nitroaromatic compounds?
A1: Silica gel is the most common and versatile stationary phase for the purification of nitroaromatic compounds. For compounds that are sensitive to acid, neutral or basic alumina can be a good alternative. For challenging separations of aromatic isomers, a phenyl-bonded stationary phase can provide enhanced selectivity due to π-π interactions between the stationary phase and the aromatic rings of the analytes.[6]
Q2: How do I choose the right solvent system for my separation?
A2: The best way to choose a solvent system is by using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a good separation of your target compound from impurities and gives your target compound an Rf value between 0.2 and 0.4.[3] A common starting point for moderately polar nitroaromatic compounds is a mixture of hexane and ethyl acetate. For more polar compounds, dichloromethane and methanol are often used.[2]
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of stationary phase (e.g., silica gel) before being placed on top of the column. This is particularly useful when your compound has poor solubility in the eluent you plan to use for the column.[5]
Q4: How can I separate isomers of nitroaromatic compounds?
A4: Separating isomers can be challenging due to their similar polarities. Generally, ortho isomers are less polar than para isomers due to intramolecular hydrogen bonding, which leads to the ortho isomer eluting first. To achieve good separation, it is recommended to use a long and narrow column to increase the number of theoretical plates and to use a slow, shallow gradient of the eluting solvent.
Q5: My nitroaromatic compound appears to be decomposing on the column. What can I do?
A5: Nitroaromatic compounds can sometimes be sensitive to the acidic nature of silica gel. You can test for decomposition by performing a 2D TLC. If decomposition is confirmed, you can either switch to a different stationary phase like alumina or "deactivate" the silica gel by running a solvent system containing a small amount of a base, such as 1-3% triethylamine, through the column before loading your sample.[1][4]
Quantitative Data
The following table provides reference Rf values for a selection of nitroaromatic compounds on silica gel TLC plates with different solvent systems. These values can be used as a starting point for developing your own column chromatography methods.
| Compound | Mobile Phase (v/v) | Rf Value |
| Nitroanilines | ||
| o-Nitroaniline | Toluene | 0.30 |
| m-Nitroaniline | Toluene | 0.40 |
| p-Nitroaniline | Toluene | 0.67 |
| Explosives and Related Compounds | ||
| 1,3-Dinitrobenzene (DNB) | Benzene:Petroleum Ether:Methanol (40:30:5) | 0.70 |
| 1,3,5-Trinitrobenzene (TNB) | Benzene:Petroleum Ether:Methanol (40:30:5) | 0.65 |
| 2,4-Dinitrotoluene (DNT) | Benzene:Petroleum Ether:Methanol (40:30:5) | 0.60 |
| 2,4,6-Trinitrotoluene (TNT) | Benzene:Petroleum Ether:Methanol (40:30:5) | 0.55 |
Experimental Protocols
Protocol 1: Purification of N-(2-Ethoxyethyl)-2-nitroaniline
This protocol provides a general method for the purification of a nitroaniline derivative using silica gel column chromatography.
1. Materials and Equipment:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: Hexane and Ethyl Acetate
-
Crude N-(2-Ethoxyethyl)-2-nitroaniline sample
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates (silica gel coated) and developing chamber
2. Method Development (TLC):
-
Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane).
-
Spot the sample on a TLC plate.
-
Develop several TLC plates in chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
The optimal mobile phase for the column will be the one that gives the target compound an Rf value of approximately 0.2-0.3.
3. Column Packing (Slurry Method):
-
Secure the column vertically and add a small plug of cotton or glass wool at the bottom.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Alternatively, use the dry loading method if the sample has poor solubility in the eluent.
5. Elution and Fraction Collection:
-
Begin adding the optimized mobile phase to the top of the column.
-
Apply gentle pressure to maintain a steady flow.
-
Collect the eluent in a series of labeled fractions.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
6. Isolation of Pure Compound:
-
Combine the fractions that contain the pure N-(2-Ethoxyethyl)-2-nitroaniline, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
Protocol 2: Separation of o-Nitrophenol and p-Nitrophenol
This protocol outlines the separation of a mixture of nitrophenol isomers.
1. Materials and Equipment:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: Dichloromethane (DCM) and Hexane
-
Crude mixture of o-nitrophenol and p-nitrophenol
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
2. Method Development (TLC):
-
Develop a TLC of the mixture using a solvent system of 50% dichloromethane/50% hexanes. The less polar o-nitrophenol should have a higher Rf value than the more polar p-nitrophenol.
3. Column Packing and Sample Loading:
-
Pack the column with silica gel using a slurry of 50% DCM/hexanes.
-
Load the crude mixture dissolved in a minimal amount of DCM onto the column.
4. Elution and Fraction Collection:
-
Begin eluting with the 50% DCM/hexanes mobile phase. The yellow band of o-nitrophenol should start to move down the column.
-
Collect the fractions containing the o-nitrophenol.
-
After the o-nitrophenol has been eluted, gradually increase the polarity of the mobile phase to 100% dichloromethane to elute the more strongly adsorbed p-nitrophenol.
-
Collect the fractions containing the p-nitrophenol.
5. Analysis and Isolation:
-
Analyze the collected fractions by TLC to confirm the separation.
-
Combine the pure fractions of each isomer and remove the solvent to obtain the purified products.
Experimental Workflow Diagram
Caption: A generalized workflow for the purification of nitroaromatic compounds.
References
Technical Support Center: Managing Thermal Instability of Nitro-Substituted Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the thermal instability of nitro-substituted heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the thermal instability of nitro-substituted heterocycles?
A1: The thermal instability of nitro-substituted heterocycles is primarily influenced by several factors:
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for decomposition pathways to initiate.
-
Presence of Impurities: Residual starting materials, catalysts, or byproducts from the synthesis can catalyze or participate in decomposition reactions.
-
pH: Strongly acidic or basic conditions can promote degradation through hydrolysis or other pH-dependent reactions.
-
Light Exposure: Particularly UV light, can induce photochemical degradation, leading to the formation of reactive radical species.
-
Oxidizing and Reducing Agents: The nitro group is susceptible to redox reactions, and the presence of strong oxidizing or reducing agents can lead to uncontrolled decomposition.[1]
-
Number and Position of Nitro Groups: An increase in the number of nitro groups on a heterocyclic ring generally decreases its thermal stability.[2] The position of the nitro group also plays a crucial role in the molecule's stability.
Q2: What are the common decomposition pathways for nitro-substituted heterocycles?
A2: The two primary initial decomposition pathways for many nitroaromatic compounds are:
-
C-NO2 Bond Homolysis: This involves the breaking of the carbon-nitro bond to form a heterocyclic radical and a nitrogen dioxide (NO2) radical.[2][3]
-
Nitro-Nitrite Isomerization: This pathway involves the rearrangement of the nitro group (NO2) to a nitrite group (-ONO), which is then followed by the cleavage of the weak O-NO bond to yield a heterocyclic radical and nitric oxide (NO).[1][2]
The presence of other functional groups on the heterocyclic ring can introduce alternative decomposition pathways.[2]
Q3: How can I safely handle and store thermally unstable nitro-substituted heterocycles?
A3: Safe handling and storage are critical when working with these energetic materials.[4] Key practices include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. For materials with higher energetic potential, a face shield and blast shield may be necessary.
-
Small Scale: Whenever possible, work with the smallest practical quantities of the material.
-
Controlled Environment: Handle these compounds in a well-ventilated fume hood, away from heat sources, open flames, and direct sunlight.[4]
-
Inert Atmosphere: For particularly sensitive compounds, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials. Use appropriate, tightly sealed containers. For highly energetic materials, storage in a designated explosives magazine may be required.[4][5]
Q4: What are chemical stabilizers and how do they work?
A4: Chemical stabilizers are compounds added in small quantities to energetic materials to slow down decomposition reactions and improve their thermal stability.[4] They primarily work by:
-
Scavenging Free Radicals: Many stabilizers are antioxidants that can react with and neutralize free radicals, such as NO2, that are formed during the initial stages of decomposition. This interrupts the chain reaction of decomposition.[6][7][8]
-
Neutralizing Acidic Byproducts: Some decomposition processes produce acidic byproducts that can catalyze further degradation. Stabilizers can neutralize these acids.
Common classes of stabilizers include aromatic amines, phenols, and ureas.
Troubleshooting Guides
Issue 1: Unexpected Color Change in Reaction Mixture
Q: My reaction mixture turned dark brown or black during the synthesis of a nitro-substituted heterocycle. What could be the cause and how can I fix it?
A: An unexpected dark coloration often indicates decomposition or the formation of polymeric side products.
| Potential Cause | Troubleshooting Step |
| Excessive Temperature | Nitration reactions are often highly exothermic.[3] Ensure precise temperature control using an ice bath or a cryostat, especially during the addition of nitrating agents. Add reagents dropwise to manage the reaction exotherm. |
| Incorrect Reagent Purity | Impurities in starting materials or solvents can catalyze decomposition.[9] Use reagents and solvents of the appropriate purity and ensure they are dry. |
| Localized Hotspots | Inefficient stirring can lead to localized overheating. Use a suitable stir bar and ensure vigorous mixing throughout the reaction. |
| Side Reactions | The desired product or starting material may be undergoing side reactions. Monitor the reaction closely using TLC or LC-MS to identify the formation of byproducts and optimize the reaction time. |
Issue 2: Low Yield of the Desired Product
Q: I am consistently getting a low yield in my nitration reaction. What are the common pitfalls and how can I improve the yield?
A: Low yields in the synthesis of nitro-substituted heterocycles can arise from several factors.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Product Decomposition | The product may be unstable under the reaction conditions.[9] Try running the reaction at a lower temperature for a longer duration. Also, work up the reaction as soon as it is complete to minimize product degradation. |
| Suboptimal Reagent Stoichiometry | The ratio of nitrating agent to substrate may not be optimal. Perform small-scale experiments with varying stoichiometries to find the ideal ratio. |
| Losses During Workup and Purification | The product may be partially soluble in the aqueous phase during extraction, or it may be lost during purification. Optimize the extraction solvent and pH. For purification, consider alternative methods if the compound is unstable on silica gel (e.g., recrystallization, preparative HPLC).[10][11] |
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my nitro-substituted heterocycle. It seems to be decomposing on the silica gel column. What are my options?
A: Decomposition on silica gel is a common issue for sensitive compounds.
| Potential Cause | Troubleshooting Step |
| Acidity of Silica Gel | Standard silica gel is acidic and can catalyze the decomposition of sensitive compounds.[11] Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral or basic alumina, or Florisil.[11] |
| Prolonged Contact Time | The longer the compound is on the column, the more time it has to decompose. Use a wider diameter column and run the chromatography as quickly as possible (flash chromatography). |
| Unsuitable Solvent System | The chosen eluent may be promoting decomposition. Experiment with different solvent systems, avoiding highly protic or reactive solvents if possible. |
| Alternative Purification Methods | If column chromatography is not feasible, consider other purification techniques such as recrystallization, preparative thin-layer chromatography (prep-TLC), or preparative high-performance liquid chromatography (prep-HPLC).[11] |
Data Presentation
Table 1: Thermal Decomposition Data for Selected Nitro-Substituted Heterocycles
| Compound | Heterocyclic Core | Decomposition Onset (Tonset) (°C) | Enthalpy of Decomposition (ΔHd) (kJ/mol) | Analytical Method | Reference |
| 2-Nitroimidazole | Imidazole | ~234 | - | TG-DTA | |
| 4-Nitroimidazole | Imidazole | ~319 | - | TG-DTA | [12] |
| 2,4-Dinitroimidazole | Imidazole | ~230 | - | DSC | F. Zerilli et al., 2007 |
| 3-Nitro-1,2,4-triazole | Triazole | ~210 | 205 | DSC | T. B. Brill et al., 1983 |
| 5-Amino-3-nitro-1,2,4-triazole | Triazole | ~235 | - | DTA | V. P. Sinditskii et al., 2005 |
| 2-Nitropyridine | Pyridine | ~300-350 | - | - | S. A. Shackelford et al., 1999 |
| 3-Nitropyridine | Pyridine | >350 | - | - | S. A. Shackelford et al., 1999 |
| 4-Nitropyridine | Pyridine | ~280 | - | - | S. A. Shackelford et al., 1999 |
Note: Decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.
Experimental Protocols
Protocol 1: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition of a nitro-substituted heterocycle.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a clean, tared aluminum or gold-plated copper pan.
-
Encapsulation: Hermetically seal the pan to ensure that the decomposition products remain in contact with the sample, simulating a worst-case scenario.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a final temperature that is beyond the completion of the decomposition event.
-
-
Data Analysis:
-
The DSC thermogram will show an exothermic peak corresponding to the decomposition of the sample.
-
Determine the onset temperature (Tonset) by extrapolating the baseline and the inflectional tangent of the exothermic peak.
-
Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.
-
Protocol 2: Analysis of Decomposition Products by Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
Objective: To identify the gaseous byproducts evolved during the thermal decomposition of a nitro-substituted heterocycle.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.
-
Purge the TGA with an inert gas (e.g., helium or argon) at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample at a constant rate (e.g., 10 °C/min) through its decomposition temperature range.
-
-
Data Acquisition:
-
Simultaneously record the mass loss of the sample as a function of temperature (TGA data) and the mass spectra of the evolved gases (MS data).
-
-
Data Analysis:
-
Correlate the mass loss steps in the TGA curve with the appearance of specific ions in the mass spectra to identify the decomposition products at different temperatures. Common fragments to monitor for include NO2 (m/z = 46), NO (m/z = 30), H2O (m/z = 18), and CO2 (m/z = 44).
-
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Common thermal decomposition pathways.
References
- 1. Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. Isoconversional kinetic analysis of decomposition of nitroimidazoles: Friedman method vs Flynn-Wall-Ozawa method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free radical scavengers in anaesthesiology and critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroxides as Antioxidants and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Purification [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Pyrazole Derivatives
This guide provides troubleshooting and frequently asked questions (FAQs) for purifying pyrazole derivatives using recrystallization techniques. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for recrystallizing pyrazole derivatives?
The ideal solvent for recrystallization depends heavily on the specific structure and polarity of your pyrazole derivative. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Commonly used solvents include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently employed.[1] For the parent compound, pyrazole, crystallization can be achieved from petroleum ether, cyclohexane, or water.[1]
-
Mixed Solvent Systems: When a single solvent is not ideal, a mixed-solvent system is often effective. This typically involves dissolving the pyrazole derivative in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (an anti-solvent in which it is sparingly soluble) until turbidity is observed.[1] Common combinations include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1][2]
Q2: How can I select the best solvent for my specific pyrazole derivative?
A systematic approach to solvent selection is crucial for successful recrystallization.
-
"Like Dissolves Like": Consider the polarity of your pyrazole derivative. Polar derivatives will dissolve better in polar solvents like alcohols (ethanol, methanol) and water, while non-polar derivatives will be more soluble in non-polar solvents like hexane or cyclohexane.[3]
-
Small-Scale Solubility Tests: Before committing to a bulk recrystallization, perform small-scale tests with a variety of solvents. This will help you identify a solvent that provides a significant difference in solubility at high and low temperatures.
Troubleshooting Guide
Issue 1: My pyrazole derivative is "oiling out" instead of forming crystals.
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1]
-
Cause: The compound's solubility decreases to the point of precipitation while the solution is still too hot.
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation level, allowing crystallization to occur at a lower temperature.[1]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help promote gradual cooling.[1]
-
Solvent System Modification: Experiment with a different solvent or a different ratio in your mixed solvent system. A solvent with a lower boiling point might be beneficial.[1]
-
Seed Crystals: Introduce a small, pure crystal of your compound (a "seed crystal") to the cooled, supersaturated solution to induce crystallization.[1]
-
Issue 2: The yield of my recrystallized pyrazole derivative is very low.
A low yield can be frustrating, but several factors can be optimized to improve it.[1]
-
Cause:
-
Using too much solvent.
-
Incomplete precipitation of the compound.
-
Premature crystallization during hot filtration.
-
Loss of product during transfer steps.
-
-
Solutions:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[4]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize crystal formation.
-
Pre-heat Funnel and Filter Paper: To prevent premature crystallization during gravity filtration, pre-heat the funnel and filter paper.
-
Careful Transfers: Minimize the number of transfers and ensure all crystalline material is collected.
-
Issue 3: The recrystallized crystals are colored, but the pure compound should be colorless.
Colored impurities can often be removed with an additional purification step.
-
Cause: Highly colored, often polar, impurities are present in the crude material.
-
Solutions:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that this may also adsorb some of your desired product, potentially reducing the yield.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution. The pyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]
-
Issue 4: No crystals form upon cooling.
-
Cause: The solution is not supersaturated.
-
Solutions:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add a seed crystal of the pure compound.
-
-
Concentrate the Solution: If the above methods fail, gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Data Presentation
Table 1: Common Solvents for Pyrazole Derivative Recrystallization
| Solvent/Solvent System | Polarity | Notes |
| Ethanol | Polar | A versatile and commonly used solvent for a wide range of pyrazole derivatives.[1] |
| Methanol | Polar | Similar to ethanol, effective for many polar pyrazoles.[1] |
| Water | Highly Polar | Can be used for highly polar pyrazole derivatives or as an anti-solvent in mixed systems.[1] |
| Ethyl Acetate | Intermediate | A good choice for pyrazoles of intermediate polarity.[1] |
| Hexane/Ethyl Acetate | Variable | A common mixed-solvent system where the polarity can be tuned by adjusting the ratio.[1] |
| Hexane/Acetone | Variable | Another versatile mixed-solvent system.[1] |
| Cyclohexane | Non-polar | Suitable for non-polar pyrazole derivatives.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can later place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude pyrazole derivative in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).
-
Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: General workflow for the recrystallization of pyrazole derivatives.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Validation & Comparative
Unveiling the Bioactive Potential: A Comparative Guide to 1-Benzyl-4-nitro-1H-pyrazole and its Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of 1-Benzyl-4-nitro-1H-pyrazole and its structurally related pyrazole derivatives against various cancer cell lines. While direct and extensive experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related pyrazole analogs to offer insights into its probable mechanism of action and efficacy. The information presented is intended to support further research and drug discovery efforts in the field of oncology.
Comparative Bioactivity of Pyrazole Derivatives
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2][3] These compounds often exert their effects through the inhibition of various protein kinases, induction of apoptosis, and cell cycle arrest.[4][5][6]
Due to the scarcity of specific bioactivity data for this compound, this section presents a summary of the cytotoxic activities of representative pyrazole derivatives against a panel of human cancer cell lines. This comparative data, presented in Table 1, serves as a valuable reference for predicting the potential efficacy of novel pyrazole compounds.
Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrazole-based hybrid heteroaromatics | A549 (Lung) | In vitro antiproliferative | 42.79 (Compound 31) | [4] |
| 1,3,4-Trisubstituted Pyrazoles | HCT116 (Colon) | Antitumor | 0.035 (Compound 28) | [4] |
| Pyrazolone-pyrazole derivatives | MCF-7 (Breast) | In vitro inhibition | 16.50 (Compound 27) | [4] |
| Indole-pyrazole derivatives | HCT116 (Colon) | In vitro antitumor | < 23.7 (Compounds 33 & 34) | [4] |
| Pyrazole carbaldehyde derivatives | MCF-7 (Breast) | Cytotoxicity | 0.25 (Compound 43) | [4] |
| Pyrazoline derivatives | K562 (Leukemia) | Antiproliferative | 0.5 (A specific derivative) | [5] |
| Pyrazole Chalcones | MCF-7 (Breast) | Anticancer | - | [1] |
| Pyrazole Chalcones | HeLa (Cervical) | Anticancer | - | [1] |
| Hybrid Pyrazole-Isoxazole | HT-1080 (Fibrosarcoma) | Cytotoxicity | Average cytotoxic effect | [2] |
| Pyrazole Naphthalene Derivatives | MCF-7 (Breast) | Anticancer | - | [2] |
Note: The specific structures of the referenced compounds can be found in the cited literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
To ensure the reproducibility and validation of bioactivity studies, detailed experimental protocols are crucial. The following are standard methodologies for key assays used to evaluate the anticancer properties of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface using Annexin V-FITC and propidium iodide (PI) to identify necrotic cells.[6]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating the bioactivity of a test compound in cancer cell lines.
Caption: A potential signaling pathway illustrating how pyrazole derivatives may induce apoptosis in cancer cells.
Conclusion
While specific experimental data for this compound remains to be fully elucidated, the extensive research on analogous pyrazole derivatives strongly suggests its potential as a bioactive agent against cancer cells. The comparative data and standardized protocols provided in this guide offer a solid foundation for researchers to design and conduct further validation studies. Future investigations should focus on determining the precise IC50 values of this compound in a diverse panel of cancer cell lines, elucidating its specific molecular targets, and exploring its mechanism of action in greater detail.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
A Comparative Study of 1-Benzyl-4-nitro-1H-pyrazole and Other Pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide provides a comparative analysis of 1-Benzyl-4-nitro-1H-pyrazole and other key pyrazole derivatives, offering insights into their potential therapeutic applications. By presenting available experimental data and detailed protocols, this document aims to facilitate further research and development in this promising area of drug discovery.
Introduction to Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural features allow for diverse chemical modifications, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The substitution pattern on the pyrazole ring significantly influences the compound's pharmacological profile. This guide will focus on the comparative aspects of this compound, a representative member of the nitro-substituted pyrazole family, against other notable pyrazole analogues.
Data Presentation: A Comparative Overview
The following tables summarize the biological activities of various pyrazole derivatives, providing a quantitative comparison of their efficacy. It is important to note that direct comparative data for this compound is limited in the current literature. Therefore, data for a closely related isomer, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, and its optimized analogue are presented to provide a relevant benchmark.
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Drug | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) | HT29 (Colon) | Necroptosis Inhibition | - | [1] |
| Compound 4b (Optimized 1-benzyl-pyrazole derivative) | HT29 (Colon) | Necroptosis Inhibition | EC50: 0.160 | [1] |
| Doxorubicin | Various | Cytotoxicity | Varies | [2][3] |
| Celecoxib | Various | Cytotoxicity | Varies | [4] |
Note: EC50 represents the concentration of a drug that gives half-maximal response. IC50/GI50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Assay Type | Inhibition / Potency | Standard Drug | Reference |
| 1,3,4-Trisubstituted Pyrazole Derivatives | Carrageenan-induced rat paw edema | 84.39%–89.57% inhibition | Indomethacin (72.99%) | [4] |
| Celecoxib | COX-2 Inhibition | Selective COX-2 Inhibitor | - | [4] |
| Compound 4b (Optimized 1-benzyl-pyrazole derivative) | L-arginine-induced pancreatitis mouse model | Pancreas protection | - | [1] |
Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Standard Drug | Reference |
| Indazoles and Pyrazolines | Staphylococcus aureus (MDR) | 4 | - | [5] |
| 5-Functionalized Pyrazoles | Staphylococcus genus (MDR) | 32-64 | - | [6] |
| Ciprofloxacin | Various Bacteria | Varies | - | [7] |
| Fluconazole | Various Fungi | Varies | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[2][3][9]
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer the test compounds orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[4][10][11]
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][7][8]
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Proposed mechanism of anticancer activity for 1-benzyl-pyrazole derivatives via RIP1 kinase inhibition.
Caption: General workflow for the discovery and development of novel pyrazole-based therapeutic agents.
Conclusion
This comparative guide highlights the significant potential of pyrazole derivatives, including this compound, as valuable scaffolds in drug discovery. The presented data, though not exhaustive for the title compound, provides a strong rationale for further investigation into the anticancer, anti-inflammatory, and antimicrobial properties of this chemical class. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these promising therapeutic agents. Future research should focus on direct comparative studies of this compound to elucidate its specific activity profile and therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. connectjournals.com [connectjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 1-Benzyl-Pyrazole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 1-benzyl-pyrazole analogs, a versatile scaffold in medicinal chemistry, detailing their structure-activity relationships (SAR) against various biological targets. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of their therapeutic potential.
The 1-benzyl-pyrazole core has emerged as a privileged structure in the development of potent and selective inhibitors for a range of enzymes and ion channels. Modifications to the benzyl and pyrazole moieties, as well as substitutions at various positions of the pyrazole ring, have been shown to significantly influence the potency, selectivity, and pharmacokinetic properties of these analogs. This guide will delve into the SAR of 1-benzyl-pyrazole derivatives as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, meprin metalloproteases, and store-operated calcium entry (SOCE).
Inhibition of RIP1 Kinase and Necroptosis
Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. The development of RIP1 kinase inhibitors is a promising therapeutic strategy. Structure-activity relationship studies on 1-benzyl-1H-pyrazole derivatives have led to the discovery of potent inhibitors of this pathway.[1]
Quantitative Comparison of RIP1 Kinase Inhibitors
| Compound | Modifications | Kd (μM) against RIP1 Kinase | EC50 (μM) in Cell Necroptosis Assay |
| 1a | 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole | - | - |
| 4b | Structural optimization of 1a | 0.078 | 0.160 |
Data sourced from a study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors.[1]
The data clearly indicates that structural optimization of the initial hit compound (1a) led to a significantly more potent inhibitor (4b), with a low nanomolar binding affinity for RIP1 kinase and a sub-micromolar effective concentration in a cell-based necroptosis assay.[1]
Experimental Protocols
RIP1 Kinase Inhibition Assay (Fluorescence Polarization-based Binding Assay):
This assay quantifies the binding affinity of compounds to the RIP1 kinase domain.
-
Reagents: Recombinant human RIP1 kinase domain, a fluorescently labeled tracer that binds to the ATP-binding site of the kinase, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Procedure:
-
Add the RIP1 kinase and the fluorescent tracer to the wells of a microplate.
-
Add serial dilutions of the test compounds (1-benzyl-pyrazole analogs).
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
-
-
Data Analysis: The binding of the tracer to the kinase results in a high FP signal. Competitive binding of the inhibitor displaces the tracer, leading to a decrease in the FP signal. The Kd value is determined by fitting the concentration-response data to a suitable binding model.
Cell Necroptosis Inhibitory Assay:
This cell-based assay evaluates the ability of compounds to inhibit necroptosis induced by a specific stimulus.
-
Cell Line: Human colon adenocarcinoma cell line HT-29 is commonly used.[1]
-
Reagents: HT-29 cells, cell culture medium, TNF-α (tumor necrosis factor-alpha), a pan-caspase inhibitor (to block apoptosis and induce necroptosis), and a cell viability reagent (e.g., CellTiter-Glo).
-
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the 1-benzyl-pyrazole analogs for a defined period.
-
Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor.
-
Incubate for a further period (e.g., 24 hours).
-
Measure cell viability using a luminescence-based assay.
-
-
Data Analysis: The EC50 value, representing the concentration of the compound that inhibits 50% of necroptosis, is calculated from the dose-response curve.
Necroptosis Signaling Pathway
Caption: The RIP1 kinase-mediated necroptosis pathway and the inhibitory action of 1-benzyl-pyrazole analogs.
Inhibition of Meprin α and β
Meprins are zinc-dependent metalloproteases involved in various physiological and pathological processes, including inflammation and fibrosis. The development of selective meprin inhibitors is of significant interest.
Structure-Activity Relationship of Pyrazole-based Meprin Inhibitors
The introduction of a benzyl moiety at the N1 position of the pyrazole ring is generally well-tolerated and can be a point for further modifications to enhance activity and selectivity.
Experimental Protocol: Meprin Inhibition Assay
This is a fluorescence-based assay to measure the inhibitory activity of compounds against meprin α and β.
-
Reagents: Recombinant human meprin α and meprin β, fluorogenic peptide substrates (e.g., Mca-YVADAPK(Dnp)-OH for meprin α), assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Procedure:
-
Dispense the enzyme solution into a 384-well plate.
-
Add the test compounds at various concentrations.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of substrate cleavage is proportional to the enzyme activity. The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Meprin Inhibition Assay Workflow
Caption: A generalized workflow for determining the inhibitory activity of 1-benzyl-pyrazole analogs against meprins.
Inhibition of Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway in non-excitable cells, regulating a multitude of cellular processes. Dysregulation of SOCE is associated with several diseases, making it an attractive therapeutic target.
Experimental Protocol: Calcium Re-addition Assay for SOCE Inhibition
This is a widely used method to measure SOCE by monitoring changes in intracellular calcium concentration using a fluorescent indicator.
-
Cell Line: A suitable cell line, such as Jurkat T cells or HEK293 cells.
-
Reagents:
-
Cells loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+).
-
Calcium-containing buffer.
-
Thapsigargin (an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump to deplete intracellular calcium stores).
-
Test compounds (1-benzyl-pyrazole analogs).
-
-
Procedure:
-
Incubate cells with the calcium indicator dye.
-
Wash and resuspend the cells in calcium-free buffer.
-
Establish a baseline fluorescence reading.
-
Add thapsigargin to deplete the endoplasmic reticulum (ER) calcium stores, which will cause a transient increase in cytosolic calcium.
-
Once the fluorescence returns to a stable baseline, add the test compound.
-
Reintroduce calcium to the extracellular medium.
-
Measure the subsequent rise in fluorescence, which represents SOCE.
-
-
Data Analysis: The inhibitory effect of the compounds on SOCE is determined by comparing the peak or area under the curve of the calcium influx in the presence and absence of the inhibitor. IC50 values are then calculated.
SOCE Inhibition Measurement Workflow
Caption: The experimental workflow for measuring the inhibition of store-operated calcium entry (SOCE) by 1-benzyl-pyrazole analogs.
Conclusion
The 1-benzyl-pyrazole scaffold represents a highly adaptable and promising platform for the design of potent and selective modulators of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant improvements in inhibitory activity and selectivity. The provided experimental protocols and workflow diagrams offer a practical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold. Further exploration of the chemical space around the 1-benzyl-pyrazole core is warranted to unlock its full therapeutic potential.
References
In Silico ADMET Profiling of 1-Benzyl-4-nitro-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early in silico prediction of these properties is a cost-effective strategy to identify and mitigate potential liabilities, thereby streamlining the drug development process.[1][3] This guide provides a comparative in silico ADMET analysis of 1-Benzyl-4-nitro-1H-pyrazole, a member of the pharmacologically significant pyrazole class of compounds. Pyrazole derivatives are integral to numerous approved drugs, exhibiting a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antiviral effects.[4][5]
Comparative Analysis of Predicted ADMET Properties
| Property | This compound (Predicted) | Celecoxib (Alternative 1) | Sildenafil (Alternative 2) |
| Molecular Formula | C10H9N3O2[6][7] | C17H14F3N3O2S | C22H30N6O4S |
| Molecular Weight | 203.2 g/mol [6] | 381.37 g/mol | 474.58 g/mol |
| LogP (Lipophilicity) | ~1.7[6] | ~3.6 | ~1.4 |
| Aqueous Solubility | Moderate | Low | Low to Moderate |
| Human Intestinal Absorption | High | High | High |
| Caco-2 Permeability | High | High | Moderate to High[5] |
| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Non-penetrant | Non-penetrant |
| CYP450 Inhibition | Potential inhibitor of CYP2C9, CYP3A4 | Inhibitor of CYP2C9 | Inhibitor of CYP3A4 (major), CYP2C9 (minor)[5] |
| Metabolic Stability | Moderate | Low to Moderate | Low[5] |
| hERG Inhibition | Low Risk | Low Risk | Low Risk |
| Ames Mutagenicity | Potential risk due to nitro group | Non-mutagenic | Non-mutagenic |
| Oral Bioavailability | Moderate to High | High | High |
Disclaimer: The ADMET properties for this compound are predicted based on its structure and data from similar compounds. These predictions require experimental validation.
Methodologies for ADMET Profiling
The in silico and in vitro methods outlined below are commonly employed in drug discovery to assess the ADMET properties of novel compounds.
In Silico Prediction Protocols
In silico ADMET prediction relies on computational models that correlate a compound's chemical structure with its pharmacokinetic and toxicological properties.[3][8]
-
Model Selection : A variety of open-access and commercial software tools are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab 2.0.[8][9] The choice of tool depends on the specific endpoints of interest and the underlying algorithms.[8]
-
Input : The chemical structure of the compound is provided as a SMILES string or in a standard chemical file format (e.g., SDF, MOL2).
-
Descriptor Calculation : The software calculates a range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecule.
-
Property Prediction : Pre-trained machine learning models or quantitative structure-activity relationship (QSAR) equations are used to predict various ADMET endpoints based on the calculated descriptors.[10]
-
Results Analysis : The output provides predictions for properties such as solubility, permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints.
Key Experimental ADMET Assays
In vitro ADMET assays are essential for validating in silico predictions and providing more definitive data.[11][12]
-
Aqueous Solubility :
-
Protocol : A thermodynamic or kinetic solubility assay is performed. For thermodynamic solubility, an excess of the compound is equilibrated in a buffered solution, and the concentration of the dissolved compound is measured by HPLC-UV or LC-MS/MS.[13]
-
-
Permeability (Caco-2 Assay) :
-
Protocol : Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane. The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time to determine the apparent permeability coefficient (Papp).[10][14]
-
-
Metabolic Stability (Microsomal Stability Assay) :
-
Cytochrome P450 (CYP) Inhibition :
-
Protocol : The test compound is co-incubated with human liver microsomes, a specific CYP isoform probe substrate, and NADPH. The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and an IC50 value is determined.[13]
-
-
hERG Inhibition (Patch Clamp Assay) :
-
Protocol : Whole-cell patch-clamp electrophysiology is used to directly measure the effect of the compound on the hERG potassium channel current in cells engineered to express the channel. This is the gold standard for assessing cardiotoxicity risk.
-
In Silico ADMET Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties in the early stages of drug discovery.
Caption: Workflow for in silico ADMET prediction.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C10H9N3O2) [pubchemlite.lcsb.uni.lu]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. clinicalpub.com [clinicalpub.com]
- 13. criver.com [criver.com]
- 14. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Nitro-Substituted Versus Non-Nitro-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. A key area of investigation within this class of compounds is the influence of various substituents on their cytotoxic effects. This guide provides an objective comparison of the cytotoxic profiles of nitro-substituted pyrazoles against their non-nitro-substituted counterparts, supported by experimental data from peer-reviewed studies.
Data Presentation: A Comparative Overview of Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the IC50 values of various nitro- and non-nitro-substituted pyrazole derivatives against several cancer cell lines.
It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Table 1: Cytotoxicity (IC50 in µM) of Nitro-Substituted Pyrazole Derivatives
| Compound Reference | Structure | Cancer Cell Line | IC50 (µM) | Citation |
| 1 | 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5(4H)-one | A431 (Skin Carcinoma) | >100 | [1] |
| 2 | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MCF-7 (Breast Cancer) | <0.1 | |
| 3 | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MDA-MB-231 (Breast Cancer) | 45.8 | |
| 4 | trans-[PtCl2(1-methyl-4-nitropyrazole)2] | A549 (Lung Carcinoma) | 1.5 | [2] |
| 5 | trans-[PtCl2(1-methyl-4-nitropyrazole)2] | LoVo (Colon Carcinoma) | 2.1 | [2] |
| 6 | trans-[PtCl2(1-methyl-4-nitropyrazole)2] | LoVo/DX (Doxorubicin-resistant Colon Carcinoma) | 3.2 | [2] |
Table 2: Cytotoxicity (IC50 in µM) of Non-Nitro-Substituted Pyrazole Derivatives
| Compound Reference | Structure | Cancer Cell Line | IC50 (µM) | Citation |
| 7 | 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one | A431 (Skin Carcinoma) | >100 | [1] |
| 8 | 1,3-diphenyl-1H-pyrazole-5(4H)-one | A431 (Skin Carcinoma) | >100 | [1] |
| 9 | Pyrazole-linked benzothiazole-β-naphthol derivative | A549 (Lung Carcinoma) | 4.63 | [3] |
| 10 | Pyrazole-linked benzothiazole-β-naphthol derivative | HeLa (Cervical Cancer) | 5.54 | [3] |
| 11 | Pyrazole-linked benzothiazole-β-naphthol derivative | MCF-7 (Breast Cancer) | 4.87 | [3] |
| 12 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | MCF-7 (Breast Cancer) | 2.82 | [3] |
| 13 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | A549 (Lung Carcinoma) | 6.28 | [3] |
| 14 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | HeLa (Cervical Cancer) | 4.15 | [3] |
| 15 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | PC3 (Prostate Cancer) | 5.51 | [3] |
The Influence of the Nitro Group on Cytotoxicity
The presence of an electron-withdrawing group, such as a nitro (NO2) group, on the pyrazole scaffold can significantly influence the compound's cytotoxic activity. Studies suggest that the addition of electron-withdrawing groups can enhance the antinociceptive and anti-inflammatory efficacy of pyrazole analogs.[4] This enhancement may also extend to their cytotoxic properties.
For instance, a direct comparison of pyrazole derivatives with two nitro groups versus two bromo groups showed that the nitro-substituted compounds exhibited high cytotoxic effects.[4] The potent cytotoxicity of the platinum(II) complex with a nitropyrazole ligand (Compound 4 , 5 , and 6 in Table 1) further supports the significant contribution of the nitro group to the anticancer activity.[2] The highly potent activity of compound 2 against the MCF-7 cell line, with an IC50 value of less than 0.1 µM, underscores the potential of nitro-substitution in designing powerful cytotoxic agents.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxic effects of pyrazole derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (nitro- and non-nitro pyrazoles) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.[5]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 500 and 600 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After treatment, discard the medium and fix the cells with a cold solution of 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water to remove the TCA and air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add a 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of pyrazole derivatives are often mediated through the induction of apoptosis. Several studies have indicated that these compounds can trigger programmed cell death through various signaling pathways.
One proposed mechanism involves the generation of reactive oxygen species (ROS). The accumulation of ROS can lead to cellular stress and damage, ultimately activating apoptotic pathways.[1] This process is often accompanied by the activation of caspases, a family of proteases that are central to the execution of apoptosis. Specifically, the activation of caspase-3 has been observed in cells treated with pyrazole derivatives.[1]
The following diagram illustrates a general workflow for evaluating the cytotoxicity of pyrazole derivatives and a potential signaling pathway for their induced apoptosis.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: A potential pathway for pyrazole-induced apoptosis.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Researcher's Guide to Cross-Validating Molecular Docking of Pyrazole Inhibitors
In the landscape of computational drug discovery, molecular docking serves as a pivotal tool for predicting the binding orientation and affinity of small molecules, such as pyrazole inhibitors, to their protein targets. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of inhibitors targeting various protein classes.[1] The reliability of in silico predictions, however, hinges on rigorous validation. This guide provides a comparative overview of common cross-validation techniques for molecular docking results of pyrazole inhibitors, supported by experimental data and detailed protocols.
The Imperative of Cross-Validation in Molecular Docking
Molecular docking simulations, while powerful, are based on simplified models of complex biological systems. Therefore, it is crucial to validate the predicted binding poses and energies to ensure they are biologically relevant. Cross-validation, in this context, refers to the process of corroborating docking results with various computational and experimental methods to build confidence in the predictive model.
Key Cross-Validation Methodologies
Several strategies are employed to validate molecular docking studies of pyrazole inhibitors. These can be broadly categorized into computational and experimental approaches.
2.1. Computational Validation Techniques
-
Redocking of Co-crystallized Ligands: A primary and fundamental validation step involves redocking the native co-crystallized ligand into the active site of the protein. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the experimentally determined crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, confirming the reliability of the docking method.[2]
-
Molecular Dynamics (MD) Simulations: To assess the stability of the docked pose over time, MD simulations are performed. These simulations provide insights into the dynamic behavior of the ligand-protein complex in a simulated physiological environment. Key analyses include monitoring the RMSD of the ligand and protein, the number of hydrogen bonds formed, and the overall conformational changes. Stable interactions throughout the simulation lend credence to the docking prediction.[3][4]
-
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of the ligand-protein complex from MD simulation trajectories.[3] This provides a more rigorous estimation of binding affinity compared to the docking score alone.
2.2. Experimental Validation Techniques
-
In Vitro Biological Assays: The ultimate validation of docking results comes from experimental testing. The predicted binding affinities from docking should correlate with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).[4][5] A strong correlation between lower docking scores and lower IC50/Ki values strengthens the validity of the docking protocol.
-
Structure-Activity Relationship (SAR) Analysis: Docking results should align with the known SAR of a series of compounds. For instance, if a particular substitution on the pyrazole ring is known to increase activity, the docking poses should reveal favorable interactions explaining this observation.[2]
Experimental and Computational Protocols
3.1. Molecular Docking Protocol
A typical molecular docking workflow involves several key steps:
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-factors not involved in binding are typically removed, hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 2D structures of the pyrazole inhibitors are drawn and converted to 3D. Energy minimization is performed to obtain a low-energy conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations of the ligand within the active site.[6]
-
Pose Selection and Analysis: The resulting poses are ranked based on a scoring function, which estimates the binding affinity. The pose with the lowest binding energy is typically selected for further analysis of interactions like hydrogen bonds and hydrophobic contacts.
3.2. In Vitro Inhibition Assay (Example: Kinase Assay)
-
The target kinase, pyrazole inhibitor, and substrate are incubated in a suitable buffer.
-
The reaction is initiated by the addition of ATP.
-
After a specific incubation period, the reaction is stopped.
-
The amount of product formed (e.g., phosphorylated substrate) is quantified using methods like ELISA or radiometric assays.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
Data Presentation and Comparison
The following tables summarize quantitative data from various studies on pyrazole inhibitors, comparing docking scores with experimental activities.
Table 1: Comparison of Docking Scores and In Vitro Activity of Pyrazole Derivatives as VEGFR-2 Inhibitors
| Compound | Docking Score (kcal/mol) | In Vitro VEGFR-2 Inhibition IC50 (nM) |
| 3a | - | 38.28 |
| 3i | - | 8.93 |
| Reference Drug | - | - |
Data sourced from a study on novel pyrazole derivatives as VEGFR-2 inhibitors.[7] Note: The specific docking scores were not provided in the abstract.
Table 2: Docking Results and Biological Activity of Pyrazole-Chalcone Conjugates as Tubulin Inhibitors
| Compound | Docking Score (dG binding energy, Kcal/mol) | In Vitro Cytotoxicity IC50 (µM) against MCF-7 |
| 5d | - | 4.10 ± 1.12 |
| 5o | -91.43 | 2.13 ± 0.80 |
| 5p | - | 3.45 ± 1.28 |
Data sourced from a study on pyrazole hybrid chalcone conjugates.[5][8] The dG binding energy for compound 5o was highlighted.[5]
Table 3: Binding Affinities of Pyrazole Derivatives against EGFR Kinase
| Compound | Binding Affinity (kcal/mol) - Mutant EGFR | Binding Affinity (kcal/mol) - Wild-Type EGFR |
| F4 | -10.9 | -10.3 |
| F8 | -10.7 | -10.2 |
| F12 | -10.7 | -10.1 |
| F16 | -10.8 | -10.2 |
| F20 | -10.6 | -10.1 |
| F24 | -10.6 | -10.1 |
This table showcases the differential binding affinities of pyrazole derivatives towards mutant and wild-type EGFR, indicating selectivity.[2]
Table 4: Docking Results for Pyrazole Derivatives against Various Protein Kinases
| Compound | Target Protein | Binding Energy (kJ/mol) |
| 1b | VEGFR-2 | -10.09 |
| 1d | Aurora A | -8.57 |
| 2b | CDK2 | -10.35 |
This table demonstrates the application of molecular docking to screen pyrazole derivatives against multiple targets.[6]
Table 5: Inhibition Constants (Ki) of Pyrazole-Carboxamides against Carbonic Anhydrase Isozymes
| Compound | hCA I Ki (µM) | hCA II Ki (µM) |
| 6a | 0.063 - 3.368 (range) | 0.007 - 4.235 (range) |
| 6b | 0.063 - 3.368 (range) | 0.007 - 4.235 (range) |
This table presents the experimentally determined inhibition constants for a series of pyrazole-carboxamides.[4]
Visualizing the Workflow and Pathways
The following diagrams, generated using Graphviz, illustrate the typical workflows and logical relationships in the cross-validation of molecular docking for pyrazole inhibitors.
Caption: A typical workflow for molecular docking and its cross-validation.
Caption: Logical flow of cross-validation for docking results.
Conclusion
The cross-validation of molecular docking results is an indispensable step in the computational design of pyrazole inhibitors. A multi-faceted approach, combining computational techniques like redocking and molecular dynamics with experimental validation through in vitro assays, provides the necessary rigor to build confidence in the predicted binding modes and affinities. The data presented herein from various studies underscore the importance of this integrated strategy. By adhering to these validation principles, researchers can significantly enhance the predictive power of their in silico models, ultimately accelerating the discovery of novel and potent pyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Comparative Efficacy Analysis: 1-Benzyl-4-nitro-1H-pyrazole and Established Therapeutic Agents
A Review for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental efficacy data for 1-Benzyl-4-nitro-1H-pyrazole is not extensively available in publicly accessible literature. This guide provides a comparative analysis based on the reported efficacy of structurally related nitro-pyrazole derivatives against cancer cell lines and microbial strains, juxtaposed with the performance of established drugs in these therapeutic areas. The information herein is intended to serve as a reference for research and development purposes, highlighting the potential of the nitro-pyrazole scaffold.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The introduction of a nitro group and a benzyl moiety to the pyrazole ring, as in this compound, is hypothesized to modulate its electronic and steric properties, potentially enhancing its therapeutic efficacy and target specificity. This guide aims to contextualize the potential of this and related compounds by comparing the available in-vitro efficacy data of various nitro-pyrazole derivatives with that of standard-of-care chemotherapeutic agents and antibiotics.
Anticancer Activity: A Comparative Overview
Nitro-pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of critical cellular enzymes and pathways involved in cancer cell proliferation.
Quantitative Comparison of Anticancer Efficacy
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Pyrazole Derivative 1a | MCF-7 (Breast) | 5.8 | Doxorubicin | MCF-7 (Breast) | 0.8 - 1.5 |
| Pyrazole Derivative 1b | A549 (Lung) | 8.0 | Cisplatin | A549 (Lung) | 3.0 - 9.0 |
| Pyrazole Derivative 1c | HeLa (Cervical) | 9.8 | Paclitaxel | HeLa (Cervical) | 0.002 - 0.01 |
| Pyrazole Derivative 2a | K562 (Leukemia) | 0.021 | Imatinib | K562 (Leukemia) | 0.25 - 0.5 |
| Pyrazole Derivative 3a | HCT-116 (Colon) | 7.74 | 5-Fluorouracil | HCT-116 (Colon) | 3.0 - 10.0 |
Note: Pyrazole derivative data is sourced from various research articles on substituted pyrazoles and may not be representative of this compound. IC50 values for standard drugs can vary based on experimental conditions.
Signaling Pathway: Hypothetical Mechanism of Action
While the exact mechanism for this compound is unconfirmed, related compounds have been shown to inhibit protein kinases involved in cell cycle progression and apoptosis. A possible pathway is the inhibition of Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest.
Caption: Hypothetical inhibition of the CDK pathway by a nitro-pyrazole derivative.
Antimicrobial Activity: A Comparative Overview
The antimicrobial potential of pyrazole derivatives has been recognized, with the nitro group often enhancing this activity. These compounds are thought to interfere with microbial metabolic pathways or cell wall synthesis.
Quantitative Comparison of Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected bacterial and fungal strains, compared to standard antibiotics. As with the anticancer data, these are compiled from multiple sources.
| Compound/Drug | Microbial Strain | MIC (µg/mL) | Reference Compound | Microbial Strain | MIC (µg/mL) |
| Pyrazole Derivative 4a | Staphylococcus aureus (MRSA) | 0.5 | Vancomycin | Staphylococcus aureus (MRSA) | 1 - 2 |
| Pyrazole Derivative 4b | Escherichia coli | 12.5 | Ciprofloxacin | Escherichia coli | 0.004 - 0.12 |
| Pyrazole Derivative 4c | Klebsiella pneumoniae | 6.25 | Gentamicin | Klebsiella pneumoniae | 0.25 - 4 |
| Pyrazole Derivative 5a | Candida albicans | 7.8 | Fluconazole | Candida albicans | 0.25 - 4 |
| Pyrazole Derivative 5b | Aspergillus niger | 62.5 | Amphotericin B | Aspergillus niger | 0.5 - 2 |
Note: Pyrazole derivative data is sourced from various research articles and may not be representative of this compound. MIC values for standard drugs can vary based on the specific strain and testing conditions.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining anticancer activity using the MTT assay.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the test compound in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining antimicrobial activity via broth microdilution.
Conclusion and Future Directions
While direct efficacy data for this compound is limited, the broader class of nitro-pyrazole derivatives shows significant promise as both anticancer and antimicrobial agents. The comparative data presented in this guide, although indirect, suggests that the nitro-pyrazole scaffold is a viable starting point for the development of novel therapeutics. Further research, including synthesis, in-vitro screening, and in-vivo studies of this compound, is warranted to fully elucidate its therapeutic potential and mechanism of action. Structure-activity relationship (SAR) studies would also be invaluable in optimizing the efficacy and safety profile of this class of compounds.
Target Validation of 1-Benzyl-4-nitro-1H-pyrazole and its Analogs in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-benzyl-4-nitro-1H-pyrazole and its structurally related analogs as potential anti-cancer agents, with a focus on their target validation. While direct experimental data for this compound in cancer is limited, extensive research on similar 1-benzyl-1H-pyrazole derivatives strongly points to Receptor-Interacting Protein 1 (RIP1) kinase as a primary target. RIP1 kinase is a critical regulator of necroptosis, a form of programmed cell death, and has emerged as a therapeutic target in various diseases, including cancer.
This document compares a potent 1-benzyl-1H-pyrazole derivative, referred to as Compound 4b , with other well-characterized RIP1 kinase inhibitors, Necrostatin-1 and GSK2982772 , providing available experimental data and detailed protocols for key validation assays.
Comparative Efficacy of RIP1 Kinase Inhibitors
The following table summarizes the available quantitative data for the pyrazole derivative (Compound 4b) and alternative RIP1 kinase inhibitors. This data is essential for comparing their potency and cellular effects.
| Compound/Alternative | Target | Assay Type | IC50 | Kd (µM) | EC50 (µM) | Cell Line(s) | Reference(s) |
| Compound 4b | RIP1 Kinase | Kinase Binding Assay | - | 0.078 | - | - | |
| Necroptosis Inhibition | Cell-Based Assay | - | - | 0.160 | HT-29 | ||
| Necrostatin-1 | RIP1 Kinase | Cell-Based Necroptosis Assay | - | - | ~0.5 | 293T, Jurkat | |
| GSK2982772 | RIP1 Kinase | ADP-Glo Kinase Assay | 0.32 - 1.6 nM | - | - | - | |
| TNF-dependent cellular responses | Cell-Based Assays | Potent activity | - | - | Psoriasis, Rheumatoid Arthritis, Ulcerative Colitis patient cells |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of 1-benzyl-1H-pyrazole derivatives and to validate their target, it is crucial to visualize the underlying signaling pathway and the experimental workflows.
Caption: Inhibition of the RIP1 kinase-dependent necroptosis pathway.
Comparative analysis of the synthetic routes to substituted pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The diverse substitution patterns required for these applications have driven the development of a wide array of synthetic strategies. This guide provides a comparative analysis of the most prominent and synthetically useful routes to substituted pyrazoles, offering objective comparisons of their performance with supporting experimental data and detailed protocols.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is the most classic and widely employed method for constructing the pyrazole ring.[1][2] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]
The reaction proceeds through the formation of a hydrazone intermediate at one carbonyl group, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[3][4] A significant challenge with unsymmetrical 1,3-dicarbonyls is the lack of regioselectivity, which can lead to a mixture of two isomeric products.[3] The reaction conditions, as well as the steric and electronic nature of the substituents, can influence the final product ratio.[3]
Caption: General scheme of the Knorr Pyrazole Synthesis.
Performance Data
| 1,3-Dicarbonyl Compound | Hydrazine | Conditions | Time | Yield (%) | Reference |
| 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | 4-Hydrazinobenzenesulfonamide HCl | Methanol, Reflux (65°C) | 10 h | >90% (crude) | [5][6] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, Acetic acid (cat.), 100°C | 1 h | High | [3][4] |
| Acetylacetone | Phenylhydrazine | Acetic acid, Reflux | 1 h | High | [3] |
Experimental Protocol: Synthesis of Celecoxib (A COX-2 Inhibitor)
This protocol describes the synthesis of the anti-inflammatory drug Celecoxib, a classic example of the Knorr pyrazole synthesis.[5][6]
-
Reaction Setup: A mixture of 4-sulphonamidophenylhydrazine hydrochloride (42.2 g), 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), and methanol (860 ml) is heated to 65°C.[6]
-
Reaction: The mixture is stirred at 65°C for 10 hours.[6]
-
Workup: The reaction mixture is cooled to room temperature (25-30°C), and the solvent is completely removed under vacuum.[6]
-
Extraction: The resulting residue is taken in a mixture of ethyl acetate (332 ml) and water (80 ml) and stirred for 10 minutes. The layers are separated, and the aqueous layer is extracted twice with ethyl acetate (52 ml each).[6]
-
Purification: The combined organic layers are washed twice with water (80 ml each). The organic layer is then treated with activated carbon at 60°C, filtered, and concentrated under vacuum.[6]
-
Crystallization: The crude product is crystallized from a suitable solvent like toluene to yield pure Celecoxib.[5]
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
Another highly versatile route to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones (commonly known as chalcones) with hydrazine derivatives. This method typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and subsequent oxidation or elimination to form the aromatic pyrazole ring.[7][8]
This approach allows for a wide variety of substitution patterns on the final pyrazole, dictated by the structure of the starting chalcone and hydrazine. The oxidation of the intermediate pyrazoline to the pyrazole can occur spontaneously in the presence of air or be facilitated by an oxidizing agent.[9]
Caption: General scheme for pyrazole synthesis from chalcones.
Performance Data
| Method | Chalcone | Hydrazine | Conditions | Time | Yield (%) | Reference |
| Conventional | Substituted Chalcone | Hydrazine hydrate | Ethanol, Reflux | 6-8 h | 70-82% | [8] |
| Microwave | Substituted Chalcone | Phenylhydrazine hydrate | Acetic Acid (cat.), Ethanol, 80°C | 4 h | Good | [10][11] |
| Conventional | Bis-chalcone | Hydrazine hydrate | Ethanol, Reflux | 16-18 h | Good | [7] |
| Microwave | Bis-chalcone | Hydrazine hydrate | Al₂O₃, Solvent-free, 800W | 6-8 min | Higher than conventional | [7] |
Experimental Protocol: Conventional Synthesis from a Chalcone
This protocol details a standard reflux method for synthesizing a pyrazoline/pyrazole from a chalcone and phenylhydrazine.[10][11]
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (5 ml).
-
Reagent Addition: Add phenylhydrazine hydrate (1 mmol) dropwise to the solution. A catalytic amount of glacial acetic acid can also be added.[8][11]
-
Reaction: Heat the reaction mixture at 80°C under reflux for 4-8 hours.[8][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[10]
-
Purification: The resulting precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethanol to obtain the pure product.[8][10]
[3+2] Cycloaddition Reactions
Modern heterocyclic chemistry frequently employs [3+2] cycloaddition reactions for the construction of five-membered rings. For pyrazoles, this typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne or a suitable alkene.[9][12]
Nitrile imines are highly reactive and are usually generated in situ from hydrazonoyl halides by treatment with a base.[9][13] This method offers a high degree of regioselectivity and functional group tolerance, providing access to polysubstituted pyrazoles that can be difficult to obtain via classical methods.[9][14]
Caption: General scheme of a [3+2] cycloaddition to form a pyrazole.
Performance Data
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Time | Yield (%) | Reference |
| Arylcarbohydrazonoyl chlorides | Cinnamaldehydes | Et₃N, DCM, Room Temp. | 12 h | up to 88% | [9] |
| Trifluoroacetohydrazonoyl bromides | 1,4-Naphthoquinone | Et₃N, Toluene, Room Temp. | 12 h | 63-92% | [12] |
| N-alkylated tosylhydrazones | Terminal alkynes | t-BuOK, Pyridine, 18-crown-6 | 0.5-2 h | 65-95% | [15] |
Experimental Protocol: [3+2] Cycloaddition of a Nitrile Imine with an Alkene
This protocol outlines a general procedure for the synthesis of pyrazoles via the in situ generation of nitrile imines from hydrazonoyl chlorides.[9]
-
Reaction Setup: To a solution of cinnamaldehyde (0.2 mmol) and the corresponding arylcarbohydrazonoyl chloride (0.3 mmol) in dichloromethane (DCM, 2.0 mL), add triethylamine (Et₃N, 0.4 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The reaction is open to the air, which facilitates the final oxidation step.
-
Workup: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the multisubstituted pyrazole product.
Multicomponent Syntheses (MCRs)
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single pot to form a complex product.[16][17] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.
These reactions often involve the in situ formation of one of the key intermediates, such as a 1,3-dicarbonyl or an α,β-unsaturated system, which then undergoes a classical pyrazole-forming cyclization.[16] These strategies are particularly powerful for building molecular diversity in drug discovery libraries.[18]
Caption: Example of a three-component synthesis of a pyrazole.
Performance Data
| Components | Method/Catalyst | Conditions | Time | Yield (%) | Reference |
| Aldehyde, Malononitrile, Hydrazine, β-ketoester | Ultrasound | Water, 45°C | 20-35 min | 88-96% | [18] |
| Enaminones, Aryl hydrazine HCl, Alkynes | Rhodium-catalyzed | Toluene, 120°C | 12 h | Moderate to Good | [16] |
| Aldehyde, Tosylhydrazine, Terminal alkyne | One-pot | N/A | N/A | Good | [14] |
| Alkyne, Nitrile, Ti imido complex | Oxidation-induced N-N coupling | One-pot, 145°C | 20 h | up to 88% | [19] |
Experimental Protocol: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a green, efficient synthesis of fused pyrazole derivatives using ultrasound irradiation.[18]
-
Reaction Setup: In a flask, mix the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water (5 mL).
-
Reaction: Place the flask in an ultrasonic bath and irradiate at 45°C for the time specified for the particular substrates (typically 20-35 minutes). Monitor the reaction by TLC.
-
Isolation: Upon completion, the solid product that precipitates is collected by filtration.
-
Purification: The solid is washed with water and then recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole product.
Conclusion
The synthesis of substituted pyrazoles can be achieved through several robust and versatile methods.
-
The Knorr synthesis remains a fundamental and powerful tool, especially for large-scale syntheses where starting materials are readily available, such as in the production of Celecoxib. Its main drawback is the potential for regioisomeric mixtures.
-
Reactions involving α,β-unsaturated carbonyls provide a flexible entry to a wide range of pyrazoles, with the advantage that the chalcone precursors are easily prepared via Claisen-Schmidt condensation. Modern variations using microwave assistance can dramatically reduce reaction times.[7][20]
-
[3+2] cycloadditions represent a more modern approach, offering excellent regiocontrol and broad substrate scope, making it ideal for accessing complex, polysubstituted pyrazoles often required in medicinal chemistry.
-
Multicomponent reactions are the most efficient in terms of step- and atom-economy, allowing for the rapid assembly of complex pyrazole derivatives from simple starting materials in a single operation, which is highly valuable for creating libraries of compounds for screening.
The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the importance of factors like regioselectivity and reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. zenodo.org [zenodo.org]
- 6. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 7. theaspd.com [theaspd.com]
- 8. ijirt.org [ijirt.org]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 12. A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 17. benthamscience.com [benthamscience.com]
- 18. mdpi.com [mdpi.com]
- 19. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Benchmarking the Inhibitory Activity of 1-Benzyl-4-nitro-1H-pyrazole and its Analogs Against RIP1 Kinase
A Comparative Guide for Researchers in Drug Discovery and Cell Biology
In the landscape of kinase inhibitors, pyrazole derivatives have emerged as a promising scaffold for therapeutic development. This guide provides a comparative analysis of the inhibitory activity of 1-benzyl-1H-pyrazole derivatives, with a focus on their potent inhibition of Receptor-Interacting Protein 1 (RIP1) kinase, a critical mediator of necroptosis. While direct experimental data for 1-Benzyl-4-nitro-1H-pyrazole is limited, this document benchmarks the activity of a closely related and potent analog, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (referred to as Compound 4b), against other well-established RIP1 kinase inhibitors.[1] This objective comparison, supported by experimental data and detailed protocols, is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel kinase inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of 1-benzyl-1H-pyrazole derivatives against RIP1 kinase is benchmarked against other known inhibitors. The data presented below summarizes key quantitative metrics such as the dissociation constant (Kd) and the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
| Compound | Target Kinase | Assay Type | Quantitative Data (µM) | Reference |
| Compound 4b (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole) | RIP1 Kinase | Binding Assay | Kd = 0.078 | [1] |
| Necroptosis | Cell-based Assay | EC50 = 0.160 | [1] | |
| Necrostatin-1 | RIP1 Kinase | Biochemical Assay | EC50 = 0.182 | [2][3] |
| Necroptosis | Cell-based Assay | EC50 = 0.494 | [2][3] | |
| RIPA-56 | RIPK1 Kinase | Biochemical Assay | IC50 = 0.013 | [4] |
| Necroptosis | Cell-based Assay (L929) | EC50 = 0.027 | [4] | |
| GSK2982772 | RIPK1 Kinase | Biochemical Assay (FP) | IC50 = 0.001 | [4] |
| PK68 | RIPK1 Kinase | Biochemical Assay | IC50 = 0.090 | [4] |
| GSK'872 | RIP3 Kinase | Biochemical Assay | IC50 = 0.0013 | [5][6] |
| RIP1 Kinase | Biochemical Assay | No inhibition | [5][7] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
In Vitro RIP1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIP1 kinase
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., 1-benzyl-1H-pyrazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the RIP1 kinase and the test compound to the wells of the plate and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Necroptosis Inhibition Assay
This assay measures the ability of a compound to protect cells from induced necroptotic cell death.
Materials:
-
A suitable cell line (e.g., human colon adenocarcinoma HT-29 cells, human monocytic U937 cells, or mouse fibrosarcoma L929 cells).[1][4][8]
-
Cell culture medium and supplements.
-
Inducing agents for necroptosis:
-
TNF-α (Tumor Necrosis Factor-alpha)
-
A pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis.[4]
-
A Smac mimetic (e.g., BV6) to antagonize cIAP1/2.
-
-
Test compounds.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding the combination of TNF-α, z-VAD-fmk, and a Smac mimetic to the cell culture medium.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions. This assay typically measures the amount of ATP present, which is an indicator of metabolically active cells.
-
The EC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Biological Context and Experimental Approach
To provide a clearer understanding of the underlying biological processes and the experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified RIP1 kinase-mediated necroptosis signaling pathway.
Caption: General experimental workflow for evaluating a kinase inhibitor.
References
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Necrostatin-1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. GSK-872 | RIP kinase | TargetMol [targetmol.com]
- 8. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Benzyl-4-nitro-1H-pyrazole: A Step-by-Step Guide
For immediate reference, 1-Benzyl-4-nitro-1H-pyrazole must be treated as a hazardous chemical waste. The disposal protocol requires adherence to institutional and local regulations, managed through your Environmental Health & Safety (EHS) department. Due to the presence of the nitro group, this compound should be handled with care, avoiding conditions that could lead to hazardous reactions.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[2][3][4]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all appropriate safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard. | Protects against eye irritation or serious eye damage from dust or splashes.[6][7][8][9] |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents skin contact, which can cause irritation.[5][6][7][9] |
| Body Protection | Standard laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[5] |
| Respiratory | Required if handling outside a fume hood or if dust is generated. Use a NIOSH-approved respirator. | Prevents respiratory tract irritation from inhalation of dust or aerosols.[6][7][9] |
Hazard Profile Summary
| Hazard Classification | GHS Category (Anticipated) | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2 | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Category 2 / 2A | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | P261, P304+P340, P312 |
This data is extrapolated from SDS information for similar compounds like 4-Nitro-1H-pyrazole and 3-Methyl-4-nitro-1H-pyrazole and should be used as a precautionary guideline.[6][7][9]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as a regulated hazardous waste stream.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Nitro compounds can be reactive, especially with acids, bases, or reducing agents.[1][3] Keep segregated from non-halogenated and halogenated solvent waste unless otherwise instructed.[4]
Step 2: Containerization and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[4][10] The container must be in good condition.
-
Labeling: Affix a "Hazardous Waste" label to the container. Fill out the label completely, including:
-
Generator's Name and Location (Lab/Room Number)
-
Accumulation Start Date
-
Chemical Name: "this compound" (avoid abbreviations)
-
Relevant Hazard pictograms (e.g., Exclamation Mark for irritant)
-
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from drains or sources of ignition.[10][11]
-
Container Management: Keep the waste container closed at all times except when adding waste.[10] Ensure the exterior of the container remains clean and free of contamination.[1]
Step 4: Arrange for Disposal
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup. This is typically done by contacting the Environmental Health & Safety (EHS) or equivalent department.[5]
-
Documentation: Complete any required waste manifest or pickup request forms as per your institutional protocol.
Empty Container Disposal: Empty containers that once held this compound must also be disposed of as hazardous waste, as they will contain chemical residue. Do not rinse the container into the sink.[2] Seal the empty, labeled container and request pickup with your other hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This document provides guidance based on general laboratory safety principles and data from analogous chemicals. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health & Safety department for definitive procedures and to ensure full compliance with local, state, and federal regulations.
References
- 1. ethz.ch [ethz.ch]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. mtu.edu [mtu.edu]
- 11. afgsci.com [afgsci.com]
Essential Safety and Operational Guide for 1-Benzyl-4-nitro-1H-pyrazole
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 1-Benzyl-4-nitro-1H-pyrazole. Adherence to these guidelines is vital for ensuring personnel safety and minimizing environmental impact in research and development settings. The following information is a synthesis of available data for analogous nitro-containing heterocyclic compounds and general chemical safety principles.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[4][5] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[4][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Inspect gloves before each use and replace immediately upon contamination.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[4] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside a fume hood.[4][5] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1][5]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Wash hands thoroughly after handling, even if gloves were worn.[4][7]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.[4]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[4]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[4][7][8] For a liquid spill, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the contained spill and cleanup materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Disposal Procedure:
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. afgsci.com [afgsci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. quora.com [quora.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
